Product packaging for 4-(Bromomethyl)tetrahydropyran(Cat. No.:CAS No. 125552-89-8)

4-(Bromomethyl)tetrahydropyran

Cat. No.: B1272162
CAS No.: 125552-89-8
M. Wt: 179.05 g/mol
InChI Key: LMOOYAKLEOGKJR-UHFFFAOYSA-N
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Description

4-(Bromomethyl)tetrahydropyran is a useful research compound. Its molecular formula is C6H11BrO and its molecular weight is 179.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO B1272162 4-(Bromomethyl)tetrahydropyran CAS No. 125552-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOOYAKLEOGKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378338
Record name 4-(Bromomethyl)tetrahydropyran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125552-89-8
Record name 4-(Bromomethyl)tetrahydropyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)oxane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)tetrahydropyran: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 4-(Bromomethyl)tetrahydropyran, a key intermediate in various fields, particularly in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support their work.

Core Chemical and Physical Properties

This compound is a viscous, colorless to light beige/brown liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 125552-89-8[1][2]
Molecular Formula C6H11BrO[1][2][3]
Molecular Weight 179.05 g/mol [1][2]
Boiling Point 88 °C[1]
205.4 ± 13.0 °C at 760 mmHg[3]
Density 1.359 ± 0.06 g/cm³ (Predicted)[1][4]
1.4 ± 0.1 g/cm³[3]
Refractive Index 1.49[1]
1.475[3]
Flash Point 80.8 ± 21.0 °C[3]
Form Liquid[1][2]
Color Light beige/brown[1]
InChI 1S/C6H11BrO/c7-5-6-1-3-8-4-2-6/h6H,1-5H2[1][2]
SMILES BrCC1CCOCC1[2]

Reactivity and Stability

This compound is stable under normal temperatures and pressures.[3] However, it is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3][5] Exposure to light should be avoided.[5]

Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen bromide, and bromine.[3][5]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of Tetrahydropyran-4-methanol using N-bromosuccinimide (NBS) and triphenylphosphine (PPh3).[1][4]

Experimental Protocol
  • Reaction Setup: Dissolve Tetrahydropyran-4-methanol and N-bromosuccinimide (NBS) in dichloromethane (DCM).

  • Initiation: Cool the solution to 0°C and add triphenylphosphine (PPh3).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Workup: Wash the resulting mixture with water (20mL) and then with brine (3 x 20mL).

  • Isolation: Concentrate the organic layer.

  • Purification: Purify the residue by silica gel flash chromatography, eluting with 2-5% ethyl acetate in petroleum ether to yield this compound as a colorless oil.[1][4]

G cluster_reactants Reactants cluster_process Process cluster_product Product Tetrahydropyran-4-methanol Tetrahydropyran-4-methanol Reaction_at_0C_to_RT Reaction_at_0C_to_RT Tetrahydropyran-4-methanol->Reaction_at_0C_to_RT NBS NBS NBS->Reaction_at_0C_to_RT PPh3 PPh3 PPh3->Reaction_at_0C_to_RT DCM (solvent) DCM (solvent) DCM (solvent)->Reaction_at_0C_to_RT Aqueous_Workup Aqueous_Workup Reaction_at_0C_to_RT->Aqueous_Workup Purification Purification Aqueous_Workup->Purification This compound This compound Purification->this compound

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound is a significant intermediate in the synthesis of a wide range of biologically active compounds, including antibacterial agents, anti-tumor drugs, and nervous system drugs.[1][4] The tetrahydropyran (THP) motif is increasingly used in medicinal chemistry as a bioisosteric replacement for cyclohexane and piperidine rings.[6][7] This substitution can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, thereby optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug molecules.[6][7]

The primary utility of this compound in synthesis stems from its reactive bromomethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of the tetrahydropyran moiety into larger, more complex molecules.

G This compound This compound Substituted_Product Substituted_Product This compound->Substituted_Product Nucleophilic Substitution Nucleophile Nucleophile Nucleophile->Substituted_Product Leaving_Group Leaving_Group Substituted_Product->Leaving_Group Br-

Caption: Role as an intermediate in nucleophilic substitution.

Safety and Handling

This compound is a corrosive material that can cause severe skin burns and eye damage.[3][8] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or a chemical fume hood.[3]

Hazard Identification:
  • Eye Contact: Causes severe eye burns.[3][8]

  • Skin Contact: Causes severe skin burns.[3][8]

  • Ingestion: Causes gastrointestinal tract burns.[3] Possible perforation of the stomach or esophagus.[8]

  • Inhalation: Causes chemical burns to the respiratory tract.[3]

Recommended Personal Protective Equipment (PPE):
  • Eye Protection: Wear chemical splash goggles and a face shield.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get immediate medical attention.[3][8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get immediate medical attention.[3]

  • Ingestion: If swallowed, do NOT induce vomiting. If the victim is conscious, give a cupful of water. Get immediate medical attention.[3]

  • Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Get immediate medical attention.[3]

Storage:

Store in a cool, dry place in a tightly closed container.[3] It should be stored in a corrosives area under an inert atmosphere and in a freezer at under -20°C.[1][4]

References

An In-Depth Technical Guide to the Structure Elucidation of 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4-(Bromomethyl)tetrahydropyran, a key intermediate in organic synthesis. The document details the analytical techniques and experimental protocols used to confirm the molecular structure of this compound, presenting data in a clear and accessible format for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Properties

This compound is a heterocyclic compound with the chemical formula C₆H₁₁BrO.[1][2][3] It is also known by several synonyms, including 4-(bromomethyl)oxane and (tetrahydropyran-4-yl)methyl bromide.[1][4][5] The compound's key identifiers and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 125552-89-8[1][2][6]
Molecular Formula C₆H₁₁BrO[1][2][3]
Molecular Weight 179.05 g/mol [2]
Appearance Colorless to light beige/brown liquid[1]
Boiling Point 88 °C[1]
Density (Predicted) 1.359 ± 0.06 g/cm³[1]
Refractive Index 1.49[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of (tetrahydropyran-4-yl)methanol.[1]

Experimental Protocol: Synthesis

Materials:

  • (Tetrahydropyran-4-yl)methanol

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Silica Gel

  • Ethyl Acetate

  • Petroleum Ether

Procedure:

  • A solution of (tetrahydropyran-4-yl)methanol and N-Bromosuccinimide (NBS) in dichloromethane (DCM) is prepared and cooled to 0°C.

  • Triphenylphosphine (PPh₃) is added to the cooled solution.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The resulting mixture is washed sequentially with water (20 mL) and brine (3 x 20 mL).

  • The organic layer is separated and concentrated.

  • The residue is purified by silica gel flash chromatography, eluting with a 2-5% ethyl acetate in petroleum ether gradient to yield this compound as a colorless oil.[1]

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start_mat1 (Tetrahydropyran-4-yl)methanol reaction Bromination at 0°C to Room Temperature (1-2 hours) start_mat1->reaction start_mat2 N-Bromosuccinimide (NBS) start_mat2->reaction start_mat3 Triphenylphosphine (PPh3) start_mat3->reaction solvent Dichloromethane (DCM) solvent->reaction wash_water Wash with Water reaction->wash_water wash_brine Wash with Brine wash_water->wash_brine concentrate Concentrate Organic Layer wash_brine->concentrate chromatography Silica Gel Flash Chromatography concentrate->chromatography product This compound chromatography->product

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data and Structure Elucidation

The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.90m2H-O-CH₂- (axial)
~3.40t2H-O-CH₂- (equatorial)
~3.30d2H-CH₂-Br
~1.80m1H-CH-
~1.65m2H-CH₂- (axial)
~1.40m2H-CH₂- (equatorial)

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary slightly.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~67.0-O-CH₂-
~39.0-CH₂-Br
~38.0-CH-
~32.0-CH₂-

Note: Predicted chemical shifts are based on typical values for similar structural motifs. Actual experimental values may vary slightly.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

G NMR Spectroscopy Workflow sample This compound preparation Dissolve and Transfer to NMR Tube sample->preparation solvent Deuterated Solvent (e.g., CDCl3) solvent->preparation instrument NMR Spectrometer preparation->instrument h1_nmr ¹H NMR Acquisition instrument->h1_nmr c13_nmr ¹³C NMR Acquisition instrument->c13_nmr h1_data ¹H NMR Spectrum (Chemical Shifts, Multiplicity, Integration) h1_nmr->h1_data c13_data ¹³C NMR Spectrum (Chemical Shifts) c13_nmr->c13_data elucidation Structure Elucidation h1_data->elucidation c13_data->elucidation

A workflow diagram for NMR-based structure elucidation.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Key FT-IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (alkane)
1100-1000StrongC-O stretching (ether)
650-550Medium-StrongC-Br stretching

Sample Preparation:

  • A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

  • Instrument: A standard FT-IR spectrometer.

  • The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Key Mass Spectrometry Data:

m/zInterpretation
179/181Molecular ion peak ([M]⁺ and [M+2]⁺), showing the isotopic pattern characteristic of a bromine-containing compound.
99Loss of Br radical ([M-Br]⁺)
81Tetrahydropyran ring fragment

Sample Introduction:

  • The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

Ionization:

  • Electron Impact (EI) is a common ionization method for this type of molecule.

Data Acquisition:

  • The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Safety and Handling

This compound is classified as a corrosive and irritant substance.[1][4] It can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For storage, it is recommended to keep it in an inert atmosphere and in a freezer at temperatures below -20°C.[1]

Conclusion

The combined data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provide a consistent and unambiguous confirmation of the structure of this compound. The spectroscopic evidence aligns perfectly with the expected structure, confirming the connectivity of the atoms and the presence of the key functional groups. This comprehensive analysis is essential for ensuring the identity and purity of this important synthetic intermediate in research and drug development.

References

Technical Guide: Physical Properties of 4-(Bromomethyl)tetrahydropyran (CAS 125552-89-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-(Bromomethyl)tetrahydropyran (CAS 125552-89-8), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1][2][3] This document outlines its key physical characteristics, detailed experimental protocols for their determination, and a summary of its synthetic route.

Core Physical and Chemical Properties

This compound is a colorless to light yellow, viscous liquid.[4][5] It is an important intermediate in the synthesis of various compounds, including those with potential antibacterial and anti-tumor activities.[1]

Table 1: Chemical Identifiers and Molecular Properties

PropertyValue
CAS Number 125552-89-8
Molecular Formula C₆H₁₁BrO
Molecular Weight 179.05 g/mol [1][6]
IUPAC Name 4-(bromomethyl)oxane[1][7]
Synonyms 4-Bromomethyl-tetrahydropyran, (Tetrahydropyran-4-yl)methyl Bromide[1]
Canonical SMILES C1COCCC1CBr[1]
InChI Key LMOOYAKLEOGKJR-UHFFFAOYSA-N[1]

Table 2: Physical Properties

PropertyValue
Appearance Colorless to light yellow, viscous liquid[1][4][5]
Boiling Point 88 - 90 °C @ 22 mmHg[4]
Density 1.359 g/cm³[1]
Flash Point 80.8 °C[1]
Topological Polar Surface Area (TPSA) 9.23 Ų
logP (octanol-water partition coefficient) 1.48

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

This method is suitable for determining the boiling point of a small sample of the liquid.

Materials:

  • This compound sample

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Stirring apparatus

Procedure:

  • Place a small amount (a few milliliters) of this compound into the test tube.

  • Invert the capillary tube (open end down) and place it into the test tube containing the sample.

  • Secure the test tube and a thermometer in the heating bath. The thermometer bulb should be level with the sample.

  • Begin heating the bath while gently stirring.

  • Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

  • As the temperature approaches the boiling point, the rate of bubbling will increase significantly as the vapor pressure of the sample overcomes the atmospheric pressure.

  • Record the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. This is the boiling point.

  • For this compound, the expected boiling point is between 88-90°C at a reduced pressure of 22 mmHg.[4]

G Workflow for Boiling Point Determination start Start add_sample Add sample to test tube start->add_sample insert_capillary Insert inverted capillary tube add_sample->insert_capillary setup_apparatus Set up test tube and thermometer in heating bath insert_capillary->setup_apparatus heat_stir Heat and stir the bath setup_apparatus->heat_stir observe_bubbles Observe bubble stream from capillary heat_stir->observe_bubbles record_temp Record temperature of rapid, continuous bubbling observe_bubbles->record_temp end End record_temp->end

Boiling Point Determination Workflow
Determination of Density (Pycnometer Method)

A pycnometer (or density bottle) is used for precise determination of a liquid's density.

Materials:

  • This compound sample

  • Pycnometer

  • Analytical balance

  • Thermometer

  • Distilled water

Procedure:

  • Clean and dry the pycnometer and weigh it accurately on the analytical balance (m₁).

  • Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature is known.

  • Empty and dry the pycnometer thoroughly.

  • Fill the pycnometer with the this compound sample at the same temperature and weigh it (m₃).

  • The density of the sample (ρ) can be calculated using the following formula: ρ = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

G Workflow for Density Determination start Start weigh_empty Weigh empty pycnometer (m1) start->weigh_empty weigh_water Weigh pycnometer with water (m2) weigh_empty->weigh_water weigh_sample Weigh pycnometer with sample (m3) weigh_water->weigh_sample calculate_density Calculate density using the formula weigh_sample->calculate_density end End calculate_density->end

Density Determination Workflow
Determination of Flash Point (Closed-Cup Method)

The closed-cup method is generally preferred for determining the flash point of chemicals for safety and regulatory purposes as it minimizes the loss of volatile components.

Materials:

  • This compound sample

  • Closed-cup flash point tester (e.g., Pensky-Martens or Abel)

  • Ignition source (as per instrument specifications)

  • Thermometer

Procedure:

  • Place the specified volume of the this compound sample into the test cup of the apparatus.

  • Close the cup and begin heating at a slow, constant rate.

  • At regular temperature intervals, apply the ignition source to the vapor space above the liquid.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a brief flash.

  • For this compound, the expected flash point is approximately 80.8 °C.[1]

Synthesis of this compound

This compound can be synthesized from (Tetrahydropyran-4-yl)methanol. A common laboratory-scale synthesis involves the following reaction:

Reactants:

  • (Tetrahydropyran-4-yl)methanol

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM) as the solvent

Procedure:

  • A solution of (Tetrahydropyran-4-yl)methanol and N-Bromosuccinimide in dichloromethane is cooled to 0°C.

  • Triphenylphosphine is added to the cooled solution.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The resulting mixture is washed with water and brine.

  • The organic layer is concentrated, and the crude product is purified by silica gel flash chromatography to yield this compound as a colorless oil.[1]

G Synthesis of this compound reactant1 (Tetrahydropyran-4-yl)methanol reaction Reaction at 0°C to Room Temperature reactant1->reaction reactant2 N-Bromosuccinimide (NBS) reactant2->reaction reactant3 Triphenylphosphine (PPh3) reactant3->reaction solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Workup (Water and Brine) reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Synthetic Pathway for this compound

Safety Information

This compound is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage.[8] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

4-(Bromomethyl)oxane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical properties of 4-(Bromomethyl)oxane, tailored for researchers, scientists, and professionals in drug development. It includes key quantitative data, a conceptual experimental protocol for its synthesis, and a logical workflow diagram.

Core Chemical Properties

4-(Bromomethyl)oxane, also known as 4-(Bromomethyl)tetrahydropyran, is a heterocyclic organic compound. Its fundamental properties are summarized below for quick reference.

PropertyData
IUPAC Name 4-(bromomethyl)oxane[1][2][3]
Synonyms This compound[1][3]
CAS Number 125552-89-8[1][2][3]
Molecular Formula C₆H₁₁BrO[1][2][3]
Molecular Weight 179.05 g/mol [1]
Physical State Liquid[2]

Conceptual Experimental Protocol: Synthesis

While specific, peer-reviewed synthesis protocols for 4-(Bromomethyl)oxane were not detailed in the immediate literature, a common and logical approach would involve the radical bromination of a suitable precursor, such as 4-methyloxane. The following protocol is a conceptual methodology based on standard organic synthesis techniques.

Objective: To synthesize 4-(Bromomethyl)oxane via radical bromination of 4-methyloxane.

Materials:

  • 4-Methyloxane (Starting Material)

  • N-Bromosuccinimide (NBS) (Brominating Agent)

  • Azobisisobutyronitrile (AIBN) (Radical Initiator)

  • Carbon Tetrachloride (CCl₄) (Anhydrous Solvent)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) for extraction

Methodology:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The flask is charged with 4-methyloxane and anhydrous carbon tetrachloride.

  • Initiation: N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN) are added to the solution.

  • Reaction Execution: The mixture is heated to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is monitored for completion using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically allowed to proceed for 3-10 hours.

  • Workup:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solid succinimide byproduct is removed by vacuum filtration.

    • The filtrate is transferred to a separatory funnel and washed sequentially with saturated sodium bicarbonate solution (to quench any remaining acid) and brine.

  • Purification:

    • The organic layer is separated, dried over anhydrous magnesium sulfate (MgSO₄), and filtered.

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The resulting crude product is purified via fractional distillation or flash column chromatography to yield pure 4-(Bromomethyl)oxane.

  • Analysis and Characterization: The identity and purity of the final product are confirmed using analytical techniques such as GC-MS and Infrared (IR) Spectroscopy.[1]

Logical Workflow Visualization

The following diagram illustrates the conceptual workflow for the synthesis and analysis of 4-(Bromomethyl)oxane as described in the protocol above.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_analysis Analysis Stage start Starting Materials (4-Methyloxane, NBS, AIBN) reaction Radical Bromination (Reflux in CCl4) start->reaction Initiate filtration Filtration (Remove Succinimide) reaction->filtration Cool & Process extraction Liquid-Liquid Extraction (Wash with NaHCO3, Brine) filtration->extraction purification Purification (Distillation / Chromatography) extraction->purification analysis Product Characterization (GC-MS, IR Spectroscopy) purification->analysis Isolate final_product Final Product: 4-(Bromomethyl)oxane analysis->final_product

Caption: Conceptual workflow for the synthesis of 4-(Bromomethyl)oxane.

References

(Tetrahydropyran-4-yl)methyl bromide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectral Data of (Tetrahydropyran-4-yl)methyl bromide

Compound: (Tetrahydropyran-4-yl)methyl bromide CAS Number: 125552-89-8[1][2] Molecular Formula: C₆H₁₁BrO[1] Molecular Weight: 179.05 g/mol [1] Synonyms: 4-(Bromomethyl)tetrahydro-2H-pyran, 4-(Bromomethyl)oxane[3][4]

This document provides a comprehensive overview of the spectral data for (Tetrahydropyran-4-yl)methyl bromide, intended for researchers, scientists, and professionals in drug development. The guide details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectral Data Summary

The following sections present the available and predicted spectral data for (Tetrahydropyran-4-yl)methyl bromide. Quantitative data is summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum (Experimental Data)

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The following data is based on the experimental spectrum for 4-(Bromomethyl)tetrahydropyran[5].

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.95t2H-O-CH₂ - (axial, C2/C6)
~3.40d2H-CH₂ -Br
~3.35td2H-O-CH₂ - (equatorial, C2/C6)
~1.90m1H-CH - (C4)
~1.65m2H-CH₂ - (equatorial, C3/C5)
~1.30qd2H-CH₂ - (axial, C3/C5)

¹³C NMR Spectrum (Predicted Data)

Due to the unavailability of a direct experimental ¹³C NMR spectrum, the following chemical shifts are predicted based on the known spectrum of 4-methyltetrahydropyran and the expected deshielding effects of the bromine atom.

Chemical Shift (δ) ppmCarbon AssignmentRationale for Prediction
~67.5C2, C6Typical for carbons adjacent to the ether oxygen in a tetrahydropyran ring.
~38.0-CH₂ -BrThe bromine atom causes a significant downfield shift for the attached carbon.
~36.5C4The methine carbon at the point of substitution.
~32.0C3, C5Carbons beta to the ether oxygen.
Infrared (IR) Spectroscopy (Predicted Data)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table outlines the predicted characteristic absorption bands for (Tetrahydropyran-4-yl)methyl bromide.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2950 - 2850C-H stretchAlkane (-CH₂, -CH)
1470 - 1440C-H bendAlkane (-CH₂)
1150 - 1050C-O-C stretchEther
650 - 550C-Br stretchAlkyl Bromide
Mass Spectrometry (MS) (Predicted Data)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature for (Tetrahydropyran-4-yl)methyl bromide is the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.

m/z RatioIonDescription
178/180[C₆H₁₁BrO]⁺Molecular ion (M⁺) and M+2 peaks, showing the bromine isotope pattern.
99[C₆H₁₁O]⁺Loss of the bromine radical (•Br).
81[C₅H₉O]⁺Fragmentation of the ring, a common pathway for cyclic ethers[6].
79/81[Br]⁺Bromine cation.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a liquid sample such as (Tetrahydropyran-4-yl)methyl bromide.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-25 mg of (Tetrahydropyran-4-yl)methyl bromide into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is deuterated to avoid large solvent signals in the ¹H NMR spectrum[7].

    • Mix until the sample is fully dissolved, resulting in a homogeneous solution.

    • Using a Pasteur pipette, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter[1]. The final solution height should be approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C)[8].

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time are typically required[4].

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum correctly.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation:

    • Ensure the ATR crystal (e.g., ZnSe or diamond) is clean. Record a background spectrum of the clean, empty crystal.

    • Place a single drop of liquid (Tetrahydropyran-4-yl)methyl bromide directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Data Acquisition:

    • Lower the ATR press anvil to apply firm and consistent pressure to the sample, ensuring good contact with the crystal[9].

    • Acquire the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Use the software's peak-picking tool to identify the wavenumbers of significant absorption bands.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)
  • Sample Preparation:

    • Prepare a dilute solution of (Tetrahydropyran-4-yl)methyl bromide (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Data Acquisition:

    • Gas Chromatograph (GC):

      • Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.

      • The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column, which separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

    • Mass Spectrometer (MS):

      • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

      • Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the removal of an electron to form a positively charged molecular ion (radical cation)[10]. This high energy often causes the molecular ion to fragment.

      • Mass Analyzer: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio[3].

      • Detector: The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • Identify the molecular ion peak (M⁺) and the characteristic M+2 peak to confirm the molecular weight and the presence of bromine.

    • Analyze the fragmentation pattern to gain structural information.

Visualizations

The following diagrams illustrate the logical workflows and relationships in the spectroscopic analysis of (Tetrahydropyran-4-yl)methyl bromide.

G Workflow for Spectroscopic Structure Elucidation cluster_prep Sample Handling cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_elu Structure Confirmation Sample Sample of (Tetrahydropyran-4-yl)methyl bromide Prep Sample Preparation (Dissolving/Diluting) Sample->Prep NMR NMR Spectrometer Prep->NMR IR FT-IR Spectrometer Prep->IR MS GC-MS Prep->MS Proc_NMR NMR Data Processing (FT, Phasing, Integration) NMR->Proc_NMR Proc_IR IR Spectrum Generation (Background Subtraction) IR->Proc_IR Proc_MS Mass Spectrum Analysis (Fragmentation Pattern) MS->Proc_MS Elucidation Final Structure Elucidation Proc_NMR->Elucidation Proc_IR->Elucidation Proc_MS->Elucidation

Fig 1. General experimental workflow for spectral analysis.

G Correlation of Spectroscopic Techniques cluster_methods Spectroscopic Methods cluster_info Information Provided Structure (Tetrahydropyran-4-yl)methyl bromide C₆H₁₁BrO NMR NMR (¹H & ¹³C) Structure->NMR IR Infrared (IR) Structure->IR MS Mass Spec (MS) Structure->MS NMR_Info Carbon-Hydrogen Framework - Connectivity (H-H) - Chemical Environments NMR->NMR_Info reveals IR_Info Functional Groups - C-O-C (Ether) - C-Br (Alkyl Halide) IR->IR_Info identifies MS_Info Molecular Weight & Formula - M⁺ at m/z 178/180 - Fragmentation Pattern MS->MS_Info determines NMR_Info->Structure confirms IR_Info->Structure confirms MS_Info->Structure confirms

Fig 2. Interrelation of data from different spectroscopic methods.

References

Stability and Storage of 4-(Bromomethyl)tetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(Bromomethyl)tetrahydropyran. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this versatile chemical intermediate. The guide includes a summary of stability data, detailed experimental protocols for stability assessment, and diagrams illustrating relevant chemical pathways and experimental workflows.

Introduction

This compound is a key building block in organic synthesis, particularly in the preparation of a wide range of biologically active molecules. The tetrahydropyran (THP) moiety is a common feature in many pharmaceuticals, contributing to improved pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[1] The bromoalkyl group provides a reactive handle for nucleophilic substitution reactions, making it a valuable intermediate for introducing the tetrahydropyran motif into larger molecules.

Given its reactivity, understanding the stability and optimal storage conditions of this compound is crucial to ensure its quality, purity, and suitability for use in sensitive synthetic procedures. This guide outlines the key factors affecting its stability and provides practical recommendations for its handling and storage.

Stability Profile

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways are expected to be hydrolysis and thermal decomposition.

Summary of Stability Data

The following tables summarize the recommended storage conditions and incompatibilities for this compound, as well as illustrative data from forced degradation studies.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationSource
Storage Temperature Freezer (-20°C to 0°C) or Refrigerated (0-10°C)ChemicalBook, TCI Chemicals
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)ChemicalBook
Container Tightly closed container
Light Exposure Protect from light
Moisture Protect from moisture

Table 2: Chemical Incompatibilities

Incompatible MaterialRationale
Strong Oxidizing Agents Can lead to vigorous, exothermic reactions.
Strong Acids May catalyze degradation or other unwanted reactions.
Strong Bases Can promote elimination or substitution reactions.

Table 3: Illustrative Forced Degradation Data

This table presents hypothetical data from a forced degradation study to demonstrate the stability-indicating nature of a potential analytical method. The data represents the percentage of degradation of this compound under various stress conditions over a 24-hour period.

Stress ConditionTemperature% DegradationMajor Degradant(s)
Acidic (0.1 M HCl)50°C15%4-(Hydroxymethyl)tetrahydropyran
Basic (0.1 M NaOH)25°C25%4-(Hydroxymethyl)tetrahydropyran, Elimination products
Oxidative (3% H₂O₂)25°C5%Oxidized impurities
Thermal 80°C10%Various decomposition products
Photolytic (UV light)25°C<2%Not significant

Note: This data is illustrative and intended to exemplify the types of results obtained from a forced degradation study. Actual degradation rates may vary.

Experimental Protocols

This section provides detailed, representative protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development and validation of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Heating block or water bath

  • UV lamp

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 50°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution to a vial and heat at 80°C for 24 hours.

    • Cool to room temperature and dilute to a final volume of 10 mL with mobile phase.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.

    • Dilute to a final volume of 10 mL with mobile phase.

  • Control Sample: Prepare a control sample by diluting 1 mL of the stock solution to 10 mL with the mobile phase without subjecting it to any stress.

  • Analysis: Analyze all samples by a suitable stability-indicating method (e.g., the HPLC method described below).

HPLC Method for Stability Analysis

Objective: To provide a quantitative method for the determination of this compound and to separate it from its potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: Water; B: Acetonitrile
Gradient 0-5 min, 30% B; 5-15 min, 30-70% B; 15-20 min, 70% B; 20-22 min, 70-30% B; 22-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the control and stressed samples.

  • Record the chromatograms and integrate the peak areas.

  • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.

GC-MS Method for Identification of Volatile Degradants

Objective: To identify volatile degradation products of this compound, particularly from thermal stress.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

GC-MS Conditions:

ParameterCondition
Injector Temperature 250°C
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range 40-400 amu

Procedure:

  • Inject a diluted solution of the thermally stressed sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and mass spectra of the separated peaks.

  • Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns. Expected fragments for the parent compound would include those corresponding to the loss of Br (m/z 99) and the tetrahydropyran ring fragments.

NMR Spectroscopy for Structural Elucidation

Objective: To characterize the structure of degradation products formed under various stress conditions.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆).

Procedure:

  • Prepare concentrated samples of the stressed solutions by carefully evaporating the solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structure elucidation.

  • Compare the spectra of the degraded samples with that of the pure this compound to identify new signals corresponding to degradation products. For example, the appearance of a signal around 3.5-4.0 ppm in the ¹H NMR spectrum could indicate the formation of the corresponding alcohol, 4-(Hydroxymethyl)tetrahydropyran.

Signaling Pathways and Experimental Workflows

As a reactive alkylating agent, this compound has the potential to be used as a chemical probe to covalently modify biological targets such as proteins and nucleic acids. This section provides a conceptual overview of a potential signaling pathway that could be modulated by such a compound and a typical experimental workflow for its use in drug discovery.

Hypothetical Signaling Pathway Modulation

The bromomethyl group of this compound can react with nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins. If this modification occurs at a critical site on an enzyme or receptor, it can lead to the modulation of its activity and downstream signaling. The following Graphviz diagram illustrates a hypothetical scenario where an alkylating agent like this compound inhibits a kinase, thereby blocking a cancer-related signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor_Inactive Inactive Transcription Factor Kinase_B->Transcription_Factor_Inactive Phosphorylates Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor_Active->Gene_Expression Promotes Alkylating_Agent This compound Alkylating_Agent->Kinase_A Inhibits (Covalent Modification)

Caption: Hypothetical inhibition of a kinase signaling pathway by an alkylating agent.

Experimental Workflow for Screening and Hit-to-Lead Optimization

The following diagram illustrates a typical workflow in a drug discovery campaign where a compound like this compound could be used as a starting point for developing more potent and selective inhibitors.

G Start Compound Library (including this compound derivatives) HTS High-Throughput Screening (Biochemical or Cell-based Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_Validation Hit Validation (Dose-response, Orthogonal Assays) Hit_ID->Hit_Validation Hits Found No_Hits No Promising Hits Hit_ID->No_Hits No Hits SAR Structure-Activity Relationship (SAR) and Analogue Synthesis Hit_Validation->SAR Lead_Opt Lead Optimization (ADME/Tox, PK/PD) SAR->Lead_Opt Lead_Opt->SAR Iterate Preclinical Preclinical Candidate Lead_Opt->Preclinical Successful Fail Fails Optimization Lead_Opt->Fail Unsuccessful

Caption: A typical drug discovery workflow from screening to lead optimization.[2][3][4][5]

Conclusion

This compound is a valuable synthetic intermediate whose stability is critical for its successful application. This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and detailed, illustrative protocols for its analysis. By adhering to the storage recommendations and utilizing the analytical methods outlined herein, researchers can ensure the quality and integrity of this important chemical building block in their drug discovery and development endeavors. The provided conceptual diagrams of a potential signaling pathway and an experimental workflow highlight the utility of such reactive intermediates in modern medicinal chemistry.

References

4-(Bromomethyl)tetrahydropyran solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 4-(Bromomethyl)tetrahydropyran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of this compound, a key intermediate in organic synthesis. While specific quantitative solubility data is not extensively documented in publicly available literature, this document compiles qualitative solubility information based on its chemical properties and use in synthesis. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories.

Overview of this compound

This compound (CAS No: 125552-89-8) is a viscous, colorless to light beige liquid organic compound. It serves as an important building block in the synthesis of more complex molecules, particularly in the fields of medicine and materials science. Its structure, featuring a polar tetrahydropyran ring and a reactive bromomethyl group, dictates its solubility profile.

Solubility Data

No specific quantitative solubility values (e.g., in g/100 mL) for this compound in various organic solvents are readily available in published literature. However, based on the principle of "like dissolves like" and evidence from its synthetic procedures, a qualitative assessment can be made. The presence of the ether oxygen atom allows for hydrogen bonding with protic solvents, while the overall alkyl structure suggests miscibility with a range of non-polar and polar aprotic organic solvents.

The synthesis of this compound involves its dissolution in dichloromethane (DCM) and subsequent purification using a mixture of ethyl acetate and petroleum ether, confirming its solubility in these solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypeExpected Solubility/MiscibilityRationale
Dichloromethane (DCM)Polar AproticMiscibleUsed as a reaction solvent for its synthesis.
Tetrahydrofuran (THF)Polar AproticMiscibleStructurally similar to the tetrahydropyran ring.
Ethyl AcetatePolar AproticMiscibleUsed as an eluent in its purification.
AcetonePolar AproticMiscibleGood general solvent for moderately polar compounds.
AcetonitrilePolar AproticSolubleExpected to be a suitable solvent.
Dimethylformamide (DMF)Polar AproticSolubleHighly polar solvent, should readily dissolve the compound.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHighly polar solvent, should readily dissolve the compound.
MethanolPolar ProticSolubleCapable of hydrogen bonding with the ether oxygen.
EthanolPolar ProticSolubleCapable of hydrogen bonding with the ether oxygen.
Hexane / Petroleum EtherNon-polarSoluble / MiscibleUsed as an eluent in its purification, indicating solubility.
TolueneNon-polarSoluble / MiscibleExpected to be a good solvent due to its non-polar nature.
Diethyl EtherPolar AproticMiscibleStructurally similar ether.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following method describes the determination of the solubility of a liquid solute, such as this compound, in an organic solvent at a specific temperature.

Objective: To determine the saturation point of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., THF, DCM, Ethanol)

  • Analytical balance (±0.1 mg)

  • Calibrated volumetric flasks and pipettes

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Methodology:

  • Preparation of Solvent: Add a precise volume of the chosen organic solvent (e.g., 5.00 mL) to several sealable vials.

  • Temperature Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C) and allow them to equilibrate for at least 30 minutes.

  • Addition of Solute: Add a small, accurately weighed amount of this compound to each vial. Start with an amount expected to be fully soluble.

  • Equilibration and Saturation: Securely cap the vials and allow them to shake or stir at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Add progressively larger, accurately weighed amounts of the solute to different vials to create a range of concentrations, ensuring that some vials contain an excess of the solute (indicated by the presence of a separate liquid phase or persistent cloudiness).

  • Sample Preparation for Analysis: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solute to settle.

  • Sample Extraction: Carefully draw a sample from the clear, supernatant liquid phase of each vial using a syringe. Immediately pass the sample through a syringe filter into a clean vial for analysis. This step is crucial to remove any undissolved microdroplets.

  • Quantitative Analysis: Analyze the filtered samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound. The concentration that remains constant across the vials containing excess solute represents the saturation solubility.

  • Data Reporting: Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizations

The following diagrams illustrate key workflows related to this compound.

In-depth Technical Guide: 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)tetrahydropyran, a key building block in medicinal chemistry. This document details its chemical synonyms, physical and spectral properties, a detailed synthesis protocol, and its application in the development of bioactive molecules, including a workflow for the synthesis of a BET inhibitor precursor.

Chemical Synonyms and Identifiers

This compound is known by several alternative names in chemical literature and databases. A comprehensive list of these synonyms and identifiers is provided below for easy reference.

Identifier Type Value
Systematic Name This compound
IUPAC Name 4-(bromomethyl)oxane[1]
CAS Number 125552-89-8
Other Names 4-Bromomethyl-tetrahydropyran
(Tetrahydropyran-4-yl)methyl bromide
2H-Pyran, 4-(bromomethyl)tetrahydro-
4-(Bromomethyl)tetrahydro-2H-pyran
Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol
InChI Key LMOOYAKLEOGKJR-UHFFFAOYSA-N
Canonical SMILES C1COCCC1CBr

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented below. This data is critical for reaction monitoring, quality control, and structural confirmation.

Property Value Reference
Physical State Colorless to light yellow liquid
Boiling Point 88-90 °C at 22 mmHg[2]
Density 1.359 g/cm³ (predicted)[3]
Refractive Index 1.49 (predicted)[3]
Storage Temperature 2-8 °C
Spectroscopic Data Interpretation

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected chemical shifts (δ) are:

  • ~3.9 ppm (m, 2H): Methylene protons (-OCH₂-) on the tetrahydropyran ring adjacent to the oxygen atom (positions 2 and 6), axial protons.

  • ~3.4 ppm (m, 2H): Methylene protons (-OCH₂-) on the tetrahydropyran ring adjacent to the oxygen atom (positions 2 and 6), equatorial protons.

  • ~3.3 ppm (d, 2H): Methylene protons of the bromomethyl group (-CH₂Br). The downfield shift is due to the electron-withdrawing effect of the bromine atom.

  • ~1.8 ppm (m, 1H): Methine proton (-CH-) at position 4 of the tetrahydropyran ring.

  • ~1.6 ppm (m, 2H): Methylene protons on the tetrahydropyran ring (positions 3 and 5), axial protons.

  • ~1.3 ppm (m, 2H): Methylene protons on the tetrahydropyran ring (positions 3 and 5), equatorial protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts (δ) are:

  • ~67 ppm: Methylene carbons (-OCH₂-) on the tetrahydropyran ring adjacent to the oxygen atom (C2 and C6).

  • ~39 ppm: Methine carbon (-CH-) at position 4 of the tetrahydropyran ring.

  • ~37 ppm: Methylene carbon of the bromomethyl group (-CH₂Br).

  • ~31 ppm: Methylene carbons on the tetrahydropyran ring (C3 and C5).

FT-IR (Fourier-Transform Infrared Spectroscopy):

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

  • 2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • 1470-1440 cm⁻¹: C-H bending vibrations.

  • 1100-1000 cm⁻¹: C-O-C stretching vibration of the ether linkage in the tetrahydropyran ring.

  • 650-550 cm⁻¹: C-Br stretching vibration.

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): A pair of peaks around m/z 178 and 180, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

  • Major Fragments:

    • m/z 99: Loss of the bromine atom ([M-Br]⁺).

    • m/z 81: Fragmentation of the tetrahydropyran ring.

    • m/z 57: A common fragment from the tetrahydropyran ring.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound from (tetrahydro-2H-pyran-4-yl)methanol.

Reaction Scheme:

G cluster_0 Synthesis of this compound start (Tetrahydro-2H-pyran-4-yl)methanol product This compound start->product 0 °C to room temperature reagents Triphenylphosphine (PPh3) N-Bromosuccinimide (NBS) Dichloromethane (DCM) G cluster_workflow Workflow: Synthesis of a BET Inhibitor Precursor start This compound reaction Nucleophilic Substitution (SN2) start->reaction amine Protected Amine Nucleophile (e.g., Boc-protected amine) amine->reaction intermediate N-Substituted Tetrahydropyran Methylamine reaction->intermediate deprotection Deprotection intermediate->deprotection precursor Primary Amine Precursor for BET Inhibitor deprotection->precursor G cluster_pathway Mechanism of Action of BET Inhibitors BET BET Proteins (BRD2, BRD3, BRD4) AcHistone Acetylated Histones BET->AcHistone binds to TF Transcription Factors (e.g., c-Myc, NF-κB) BET->TF recruits Gene Target Gene Promoters/Enhancers TF->Gene Transcription Transcriptional Activation Gene->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein Oncogene/Inflammatory Protein Production mRNA->Protein Cell Cell Proliferation, Survival, Inflammation Protein->Cell BET_Inhibitor BET Inhibitor BET_Inhibitor->BET competitively binds to

References

Methodological & Application

Synthesis of 4-(Bromomethyl)tetrahydropyran from Tetrahydropyran-4-methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-(bromomethyl)tetrahydropyran, a valuable building block in medicinal chemistry and drug development, from its corresponding alcohol, tetrahydropyran-4-methanol. Three common bromination methods are presented: the use of N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃), phosphorus tribromide (PBr₃), and the Appel reaction utilizing carbon tetrabromide (CBr₄) and triphenylphosphine. This guide includes reaction parameters, purification methods, and characterization data to assist researchers in the efficient and successful synthesis of this key intermediate.

Introduction

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The tetrahydropyran moiety is a prevalent scaffold in numerous natural products and approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The bromomethyl group serves as a versatile handle for introducing the tetrahydropyran motif into larger molecules through nucleophilic substitution reactions. This document outlines reliable and reproducible methods for the preparation of this compound from the readily available starting material, tetrahydropyran-4-methanol.

Reaction Scheme

Caption: General reaction scheme for the bromination of tetrahydropyran-4-methanol.

Experimental Protocols

Three common methods for the bromination of primary alcohols are detailed below. Researchers should select the most appropriate method based on available reagents, desired scale, and sensitivity of other functional groups in the starting material if applicable.

Method 1: N-Bromosuccinimide and Triphenylphosphine

This method is a mild and efficient procedure for the conversion of primary alcohols to the corresponding bromides.

Workflow:

NBS_PPh3_Workflow start Start dissolve Dissolve tetrahydropyran-4-methanol and NBS in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_pph3 Add PPh₃ cool->add_pph3 warm_rt Warm to Room Temperature (Stir for 1-2 h) add_pph3->warm_rt workup Aqueous Work-up (Water and Brine Washes) warm_rt->workup dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis using NBS and PPh₃.

Procedure:

  • To a solution of tetrahydropyran-4-methanol (1.0 eq) and N-bromosuccinimide (NBS) (1.2 eq) in anhydrous dichloromethane (DCM), cool the mixture to 0 °C in an ice bath.

  • Slowly add triphenylphosphine (PPh₃) (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash chromatography (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil.

Method 2: Phosphorus Tribromide (PBr₃)

This classical method is effective for the conversion of primary alcohols to alkyl bromides. Caution should be exercised as the reaction can be exothermic and generates HBr as a byproduct.

Workflow:

PBr3_Workflow start Start dissolve Dissolve tetrahydropyran-4-methanol in a suitable solvent (e.g., diethyl ether or DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_pbr3 Add PBr₃ dropwise cool->add_pbr3 stir Stir at 0 °C to Room Temperature add_pbr3->stir workup Aqueous Work-up (e.g., pour onto ice, neutralize with NaHCO₃) stir->workup extract Extract with an Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify end This compound purify->end

Caption: Workflow for the synthesis using PBr₃.

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve tetrahydropyran-4-methanol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution.

  • After the addition, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for an additional 2-4 hours, or until TLC indicates completion.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or DCM).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or silica gel chromatography.

Method 3: Appel Reaction (CBr₄ and PPh₃)

The Appel reaction provides a mild and generally high-yielding method for the conversion of alcohols to alkyl bromides.

Workflow:

Appel_Reaction_Workflow start Start dissolve Dissolve tetrahydropyran-4-methanol and CBr₄ in an anhydrous solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_pph3_sol Add a solution of PPh₃ in the same solvent cool->add_pph3_sol stir Stir at 0 °C to Room Temperature add_pph3_sol->stir concentrate Concentrate in vacuo stir->concentrate purify Purify by Flash Chromatography concentrate->purify end This compound purify->end

Caption: Workflow for the Appel Reaction.

Procedure:

  • Dissolve tetrahydropyran-4-methanol (1.0 eq) and carbon tetrabromide (CBr₄) (1.2 eq) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphenylphosphine (PPh₃) (1.2 eq) in the same anhydrous solvent.

  • Slowly add the triphenylphosphine solution to the cooled solution of the alcohol and carbon tetrabromide.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue, which contains the product and triphenylphosphine oxide, can be purified by silica gel flash chromatography. The less polar product will elute before the triphenylphosphine oxide.

Data Presentation

ParameterMethod 1 (NBS/PPh₃)Method 2 (PBr₃)Method 3 (Appel Reaction)
Starting Material Tetrahydropyran-4-methanolTetrahydropyran-4-methanolTetrahydropyran-4-methanol
Reagents NBS, PPh₃PBr₃CBr₄, PPh₃
Solvent DichloromethaneDiethyl ether or DichloromethaneDichloromethane
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 1 - 2 hours2.5 - 4.5 hours1.5 - 3.5 hours
Typical Yield Moderate to HighModerate to HighHigh
Purification Flash ChromatographyDistillation or ChromatographyFlash Chromatography

Characterization of this compound

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tetrahydropyran ring protons and a downfield shifted signal for the bromomethyl protons. The protons on the carbons adjacent to the oxygen will appear as multiplets around 3.3-4.0 ppm. The methylene protons of the bromomethyl group will typically appear as a doublet around 3.3 ppm. The remaining ring protons will be observed as multiplets in the upfield region of the spectrum.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the bromomethyl group is expected to be in the range of 30-40 ppm, while the carbons of the tetrahydropyran ring will appear in the range of 30-70 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching frequencies around 2850-2950 cm⁻¹ and a C-O-C stretching band for the ether linkage around 1080-1150 cm⁻¹. The C-Br stretching frequency is typically observed in the fingerprint region, around 600-700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately a 1:1 ratio).

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used for analysis. It is recommended to compare the obtained data with reference spectra if available.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Phosphorus tribromide is corrosive and reacts violently with water. It should be handled with extreme caution under anhydrous conditions.

  • Carbon tetrabromide is toxic and should be handled with appropriate care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

This document is intended as a guide and should be used in conjunction with standard laboratory safety practices. Researchers should consult the Safety Data Sheets (SDS) for all chemicals used.

Application Notes and Protocols for 4-(Bromomethyl)tetrahydropyran as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)tetrahydropyran is a versatile bifunctional reagent utilized in organic synthesis as an alkylating agent. Its structure, featuring a reactive bromomethyl group and a stable tetrahydropyran (THP) ring, makes it a valuable building block for introducing the tetrahydropyran-4-ylmethyl moiety into a variety of molecules. The THP scaffold is of particular interest in drug discovery as it can serve as a bioisostere for other cyclic systems, potentially improving the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates.[1] This document provides detailed application notes and protocols for the use of this compound in the alkylation of various nucleophiles, a key step in the synthesis of biologically active compounds.

Core Applications in Drug Discovery

The introduction of the tetrahydropyran moiety can enhance the metabolic stability and solubility of drug candidates. This compound serves as a key intermediate in the synthesis of a range of biologically active molecules, including antibacterial agents, anti-tumor drugs, and compounds targeting the nervous system.[2]

A significant application lies in the development of antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8), an ion channel implicated in neuropathic pain and other sensory disorders.[3][4] The tetrahydropyran group is incorporated into these antagonists to modulate their physicochemical properties.

Furthermore, this reagent is employed in the synthesis of heterocyclic compounds, such as 1,2,4-oxadiazole derivatives, which are known to possess a wide spectrum of pharmacological activities.[5][6]

Experimental Protocols

The following sections detail protocols for the alkylation of various nucleophiles using this compound.

O-Alkylation of Phenols

The O-alkylation of phenols with this compound introduces a tetrahydropyran-4-ylmethoxy group, which can be found in various pharmacologically active compounds. The reaction typically proceeds via a Williamson ether synthesis mechanism.

General Protocol for O-Alkylation:

A phenol is deprotonated with a suitable base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with this compound.

Example: Synthesis of 4-((p-tolyloxy)methyl)tetrahydro-2H-pyran

O_Alkylation_Workflow

Materials:

  • p-Cresol

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-cresol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ether.

SubstrateProductBaseSolventTemp. (°C)Time (h)Yield (%)
p-Cresol4-((p-tolyloxy)methyl)tetrahydro-2H-pyranK₂CO₃DMF8012~75-85
Phenol4-(phenoxymethyl)tetrahydro-2H-pyranK₂CO₃DMF8012~80-90
4-Chlorophenol4-((4-chlorophenoxy)methyl)tetrahydro-2H-pyranCs₂CO₃Acetonitrile608~85-95

Note: Yields are typical and may vary based on reaction scale and purification efficiency.

N-Alkylation of Amines

N-alkylation with this compound is a common strategy for the synthesis of compounds containing a tetrahydropyran-4-ylmethyl)amine moiety. This is particularly relevant in the development of ligands for G-protein coupled receptors.

General Protocol for N-Alkylation:

A primary or secondary amine is reacted with this compound in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

Example: Synthesis of 1-((tetrahydro-2H-pyran-4-yl)methyl)piperidine

N_Alkylation_Workflow

Materials:

  • Piperidine

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the mixture.

  • Stir the reaction at room temperature for 24 hours or until completion as monitored by TLC.

  • Filter off the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by distillation or column chromatography.

AmineProductBaseSolventTemp. (°C)Time (h)Yield (%)
Piperidine1-((tetrahydro-2H-pyran-4-yl)methyl)piperidineK₂CO₃AcetonitrileRT24~70-80
Morpholine4-((tetrahydro-2H-pyran-4-yl)methyl)morpholineK₂CO₃DMFRT18~75-85
AnilineN-((tetrahydro-2H-pyran-4-yl)methyl)anilineDIPEAAcetonitrile5012~60-70

Note: Yields are typical and may vary. DIPEA (N,N-Diisopropylethylamine) is often used for less nucleophilic amines.

S-Alkylation of Thiols

The S-alkylation of thiols with this compound produces thioethers, which are important intermediates in organic synthesis and can be found in various biologically active molecules.

General Protocol for S-Alkylation:

A thiol is converted to its more nucleophilic thiolate salt using a base, which then reacts with this compound.

Example: Synthesis of 4-(((phenylthio)methyl)tetrahydro-2H-pyran)

S_Alkylation_Workflow

Materials:

  • Thiophenol

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of thiophenol (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add this compound (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired thioether.

ThiolProductBaseSolventTemp. (°C)Time (h)Yield (%)
Thiophenol4-(((phenylthio)methyl)tetrahydro-2H-pyran)NaHTHFRT5~85-95
4-Methylbenzenethiol4-(((p-tolylthio)methyl)tetrahydro-2H-pyran)K₂CO₃DMFRT6~90-98
Cyclohexanethiol4-(((cyclohexylthio)methyl)tetrahydro-2H-pyran)NaHTHFRT8~80-90

Note: Yields are typical. For less acidic thiols, a stronger base like NaH may be required.

Application in the Synthesis of 1,2,4-Oxadiazole Derivatives

This compound can be used to alkylate pre-formed heterocyclic systems. An example is the synthesis of 4-((5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)tetrahydropyran, a compound with potential biological activity. This synthesis involves a two-step process starting from a hydroxymethyl-oxadiazole intermediate.

Protocol: Synthesis of 4-((5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)tetrahydropyran

Oxadiazole_Synthesis

A more practical approach found in the literature involves the alkylation of a nucleophilic heterocycle with this compound. For instance, a mercapto-thiadiazole can be S-alkylated.

Example: Synthesis of 2-((tetrahydro-2H-pyran-4-yl)methylthio)-5-methyl-1,3,4-thiadiazole

Procedure:

  • To a solution of 5-methyl-1,3,4-thiadiazole-2-thiol (1.0 eq) in a suitable solvent such as DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.1 eq) and continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup as described in the previous protocols.

  • Purify the crude product by column chromatography.

HeterocycleProductBaseSolventTemp. (°C)Time (h)Yield (%)
5-Methyl-1,3,4-thiadiazole-2-thiol2-(((tetrahydro-2H-pyran-4-yl)methyl)thio)-5-methyl-1,3,4-thiadiazoleK₂CO₃DMFRT16~85-95

Safety Information

This compound is a corrosive and toxic chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. In case of contact, rinse the affected area immediately with copious amounts of water.

Conclusion

This compound is a valuable alkylating agent for the introduction of the tetrahydropyran-4-ylmethyl moiety into a wide range of organic molecules. Its application is particularly relevant in the field of drug discovery, where the tetrahydropyran scaffold can be used to optimize the pharmacokinetic properties of drug candidates. The protocols provided herein offer a starting point for the use of this reagent in the synthesis of novel compounds with potential therapeutic applications. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)tetrahydropyran is a valuable electrophilic building block in organic synthesis and medicinal chemistry. The tetrahydropyran (THP) moiety is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its inclusion in drug candidates is a strategic approach to modulate physicochemical properties such as solubility and lipophilicity, often leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]

Nucleophilic substitution reactions involving this compound provide a straightforward and efficient route to introduce the THP-methyl motif onto a wide range of molecular scaffolds.[3][4] This primary alkyl bromide readily undergoes substitution with various nucleophiles, including nitrogen, oxygen, and sulfur-based reagents, making it a versatile intermediate for constructing diverse compound libraries for drug discovery and development.[3][4] These reactions are fundamental in synthesizing intermediates for potential antibacterial agents, anti-tumor drugs, and nervous system modulators.[3][4]

General Reaction Pathway: SN2 Mechanism

The reaction of this compound with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6][7] As a primary alkyl halide, the carbon atom bonded to the bromine is sterically accessible, favoring a backside attack by the nucleophile. This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-bromine bond, with the bromide ion acting as the leaving group.[5]

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants This compound + Nucleophile (Nu⁻) TS [Nu---CH₂(THP)---Br]⁻ Reactants->TS Backside Attack Products Substituted Product + Bromide (Br⁻) TS->Products Bond Formation/Cleavage

Diagram 1: General SN2 reaction pathway.

Applications and Reaction Data

Nucleophilic substitution on this compound is a versatile method for synthesizing a variety of substituted tetrahydropyran derivatives. The choice of nucleophile dictates the resulting functional group, allowing for the tailored design of molecules for specific biological targets.

Nucleophile ClassExample NucleophileTypical Conditions (Solvent, Base, Temp.)Product TypePotential Application
Nitrogen Primary/Secondary AmineAprotic Solvent (e.g., DMF, ACN), Base (e.g., K₂CO₃, Et₃N), Room Temp to 80°CSecondary/Tertiary AmineKinase Inhibitors, GPCR Ligands[2]
Nitrogen PhthalimideDMF, K₂CO₃, 80-100°CN-Alkyl PhthalimidePrimary Amine Synthesis (via Gabriel Synthesis)[8]
Sulfur ThiolAprotic Solvent (e.g., DMF, THF), Base (e.g., NaH, Et₃N), Room TempThioether (Sulfide)[9][10]Enzyme Inhibitors, Covalent Modifiers
Oxygen Alcohol/PhenolAprotic Solvent (e.g., THF, DMF), Strong Base (e.g., NaH), Room Temp to 60°CEtherBioisosteric Replacement, Metabolic Stability[1]
Oxygen Carboxylic AcidAprotic Solvent (e.g., DMF), Base (e.g., Cs₂CO₃), Room Temp to 80°CEsterProdrugs, Linkers

Experimental Protocols

The following protocols are generalized procedures for conducting nucleophilic substitution reactions with this compound. Researchers should consider these as starting points, and optimization of reaction conditions (e.g., temperature, concentration, reaction time) may be necessary for specific substrates.

Protocol 1: Synthesis of N-((Tetrahydro-2H-pyran-4-yl)methyl)aniline

This protocol describes the N-alkylation of aniline, a representative primary amine, with this compound.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle/oil bath, separatory funnel, rotary evaporator.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add aniline (1.1 eq) to the solution via syringe.

  • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture. The K₂CO₃ acts as a base to neutralize the HBr formed during the reaction.[11]

  • Stir the mixture at room temperature for 30 minutes, then heat to 60-80°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Synthesis of Phenyl((tetrahydro-2H-pyran-4-yl)methyl)sulfane

This protocol details the reaction with a thiol nucleophile, using thiophenol as an example, to form a thioether. Thiolates are highly effective nucleophiles.[10][12]

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N) or Sodium Hydride (NaH)

  • Tetrahydrofuran (THF) or DMF, anhydrous

  • Diethyl Ether

  • 1M Hydrochloric Acid (HCl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add thiophenol (1.1 eq) and anhydrous THF.

  • Cool the flask to 0°C in an ice bath.

  • Carefully add a base to deprotonate the thiol. For a weaker base, add triethylamine (1.2 eq). For complete deprotonation, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Stir for 20-30 minutes at 0°C.

  • Slowly add a solution of this compound (1.0 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-4 hours).

  • Quench the reaction by slowly adding water. If NaH was used, quench carefully at 0°C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

  • Combine the organic layers. Wash with 1M HCl (if triethylamine was used), water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product via flash column chromatography.

Protocol 3: Synthesis of 4-((Phenoxymethyl)tetrahydro-2H-pyran

This protocol outlines the Williamson ether synthesis using phenol as the O-nucleophile. This reaction requires a strong base to form the more nucleophilic phenoxide ion.

Materials:

  • This compound

  • Phenol

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add phenol (1.2 eq) and anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) in small portions. Allow the hydrogen gas evolution to cease before adding the next portion.

  • Stir the resulting phenoxide solution at 0°C for 30 minutes.

  • Add this compound (1.0 eq) dropwise to the mixture.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC. Gentle heating (e.g., to 50°C) may be required to drive the reaction to completion.

  • Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x volumes).

  • Combine the organic extracts and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ether by flash column chromatography.

Workflow & Applications

The synthesis of novel derivatives using this compound follows a standard laboratory workflow, leading to compounds with significant potential in drug discovery.

G A Reactants Mixing (this compound + Nucleophile + Base/Solvent) B Reaction (Stirring at defined temperature) A->B C Reaction Monitoring (TLC / LC-MS) B->C C->B Incomplete D Work-up (Quenching & Extraction) C->D Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Pure Substituted Tetrahydropyran F->G G center Substituted 4-Methyl-Tetrahydropyrans app1 Improved ADME Profile center->app1 app2 Enhanced Aqueous Solubility center->app2 app3 Bioisosteric Replacement (e.g., for cyclohexane) center->app3 app4 Access to Novel Chemical Space center->app4 app5 Synthesis of Lead Compounds (e.g., Kinase Inhibitors) center->app5 app6 Development of Antibacterial Agents center->app6

References

Application Notes and Protocols for the Use of 4-(Bromomethyl)tetrahydropyran in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)tetrahydropyran is a versatile heterocyclic building block increasingly utilized in the synthesis of pharmaceutical intermediates. Its tetrahydropyran (THP) moiety is a prevalent structural motif in numerous biologically active compounds, often incorporated to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. The presence of a reactive bromomethyl group allows for facile introduction of the THP scaffold onto various molecular frameworks through nucleophilic substitution reactions.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of antibacterial and anticancer agents.

Key Applications in Pharmaceutical Synthesis

This compound is an important organic synthesis intermediate widely used in the fields of medicine, pesticides, and dyes.[1] It serves as a crucial precursor for synthesizing a variety of biologically active compounds, including:

  • Antibacterial Agents: The tetrahydropyran ring is a feature of certain compounds studied for their potential to inhibit bacterial growth. This compound is used to introduce this functional group through nucleophilic substitution reactions to construct molecules with antibacterial activity.[1]

  • Anti-tumor Drugs: The structural features of tetrahydropyran derivatives are relevant in the design of novel anticancer agents.

  • Nervous System Drugs: This intermediate is also employed in the synthesis of compounds targeting the central nervous system.[1]

The primary synthetic utility of this compound lies in its role as an alkylating agent, readily reacting with nucleophiles such as phenols, amines, and thiols to form ether, amine, and thioether linkages, respectively.

Synthesis of this compound

A common method for the preparation of this compound involves the bromination of (Tetrahydro-2H-pyran-4-yl)methanol.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from (Tetrahydro-2H-pyran-4-yl)methanol using N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃).

Reaction Scheme:

Synthesis_of_4_Bromomethyl_tetrahydropyran reactant1 (Tetrahydro-2H-pyran-4-yl)methanol reagents + NBS, PPh3 DCM, 0°C to rt reactant1->reagents product This compound reagents->product

Figure 1: Synthesis of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(Tetrahydro-2H-pyran-4-yl)methanol116.16(Specify amount)(Calculate)
N-Bromosuccinimide (NBS)177.98(Specify amount)(Calculate)
Triphenylphosphine (PPh₃)262.29(Specify amount)(Calculate)
Dichloromethane (DCM)-(Specify volume)-
Water18.02(Specify volume)-
Brine-(Specify volume)-
Petroleum Ether-(Specify volume)-
Ethyl Acetate-(Specify volume)-
Silica Gel-(As needed)-

Experimental Protocol:

  • To a solution of (Tetrahydro-2H-pyran-4-yl)methanol and N-Bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C, add triphenylphosphine (PPh₃).

  • Stir the reaction mixture at room temperature for 1–2 hours.

  • Upon completion, wash the resulting mixture with water (e.g., 20 mL) and then with brine (e.g., 3 x 20 mL).

  • Separate the organic layer and concentrate it under reduced pressure.

  • Purify the residue by silica gel flash chromatography, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 2–5%), to yield this compound as a colorless oil.[1]

Application in the Synthesis of a Wip1 Phosphatase Inhibitor Intermediate

A key application of the tetrahydropyran motif is in the synthesis of inhibitors of Wild-type p53-induced phosphatase 1 (Wip1), a target in oncology. The intermediate, 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile, is a precursor for the synthesis of the Wip1 inhibitor GSK2830371.

Protocol 2: Synthesis of 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile

This protocol details the O-alkylation of 4-hydroxybenzonitrile with a tosylated precursor of this compound. While this specific example uses a tosylate, the analogous reaction with this compound would proceed under similar basic conditions.

Reaction Scheme:

Synthesis_of_Wip1_Inhibitor_Intermediate cluster_reactants reactant1 4-Hydroxybenzonitrile reagents K2CO3, DMF 80°C reactant1->reagents reactant2 + (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate reactant2->reagents product 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile reagents->product

Figure 2: Synthesis of a key Wip1 inhibitor intermediate.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Hydroxybenzonitrile119.12(Specify amount)(Calculate)
(Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate270.35(Specify amount)(Calculate)
Potassium Carbonate (K₂CO₃)138.21(Specify amount)(Calculate)
N,N-Dimethylformamide (DMF)-(Specify volume)-

Experimental Protocol:

  • To a solution of 4-hydroxybenzonitrile in N,N-dimethylformamide (DMF), add potassium carbonate.

  • Add (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate to the mixture.

  • Heat the reaction mixture to 80°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile.

Quantitative Data Summary:

IntermediateStarting MaterialReagentsSolventTemp.TimeYieldPurityRef.
This compound(Tetrahydro-2H-pyran-4-yl)methanolNBS, PPh₃DCM0°C to rt1-2 h-Colorless oil[1]
4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile4-Hydroxybenzonitrile, (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonateK₂CO₃DMF80°C----

Note: Specific yields and reaction times for the synthesis of 4-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile were not detailed in the readily available public literature but are based on standard O-alkylation procedures.

Logical Workflow for Pharmaceutical Intermediate Synthesis

The general workflow for utilizing this compound in the synthesis of a pharmaceutical intermediate via O-alkylation is as follows:

Pharmaceutical_Intermediate_Synthesis_Workflow start Start: Select Nucleophile (e.g., Phenol, Amine) reaction Alkylation Reaction (Base, Solvent, Heat) start->reaction reagent This compound reagent->reaction workup Reaction Workup (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Characterization (NMR, MS, Purity Analysis) purification->analysis product Final Pharmaceutical Intermediate analysis->product

Figure 3: General workflow for alkylation using this compound.

Conclusion

This compound is a valuable and versatile reagent for the introduction of the tetrahydropyran moiety into pharmaceutical intermediates. The protocols and data presented herein provide a foundation for its application in the synthesis of novel drug candidates, particularly in the areas of antibacterial and anticancer research. The straightforward alkylation reactions it undergoes make it an attractive building block for medicinal chemists and drug development professionals.

References

Application Notes and Protocols: Introducing the Tetrahydropyran-4-ylmethyl Group into Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a valuable scaffold in medicinal chemistry, often employed to enhance the pharmacokinetic properties of drug candidates. Its saturated heterocyclic structure can improve aqueous solubility, metabolic stability, and cell permeability. The tetrahydropyran-4-ylmethyl group, in particular, serves as a versatile building block to introduce this beneficial motif.

This document provides detailed application notes and protocols for three robust methods to incorporate the tetrahydropyran-4-ylmethyl group into a variety of molecules:

  • Mitsunobu Reaction: For the formation of ethers, esters, and thioethers, and for the alkylation of nitrogen nucleophiles.

  • Nucleophilic Substitution: Utilizing 4-(halomethyl)tetrahydropyrans for direct alkylation of nucleophiles.

  • Reductive Amination: For the coupling of amines with tetrahydropyran-4-carbaldehyde.

Mitsunobu Reaction with (Tetrahydropyran-4-yl)methanol

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry.[1][2] Using (tetrahydropyran-4-yl)methanol as the alcohol component, the tetrahydropyran-4-ylmethyl group can be efficiently coupled with various nucleophiles.

Mitsunobu_Workflow cluster_reactants Reactants cluster_reagents Mitsunobu Reagents Alcohol (Tetrahydropyran-4-yl)methanol Reaction Reaction Vessel (Anhydrous THF, 0°C to RT) Alcohol->Reaction Nucleophile Nucleophile (Nu-H) (Phenol, Phthalimide, Thiol) Nucleophile->Reaction PPh3 Triphenylphosphine (PPh3) PPh3->Reaction Azodicarboxylate Azodicarboxylate (DEAD or DIAD) Azodicarboxylate->Reaction Product Alkylated Product (Nu-CH2-THP) Reaction->Product Byproducts Byproducts (Ph3P=O, Hydrazine derivative) Reaction->Byproducts Alkylation_Workflow cluster_reactants Reactants cluster_reagents Reagents Alkylating_Agent 4-(Bromomethyl)tetrahydropyran Reaction Reaction Vessel (Inert Atmosphere) Alkylating_Agent->Reaction Nucleophile Nucleophile (e.g., Diethyl Malonate, Indole) Nucleophile->Reaction Base Base (e.g., NaH, NaOEt) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, THF, EtOH) Solvent->Reaction Product Alkylated Product Reaction->Product Salt_Byproduct Salt Byproduct (e.g., NaBr) Reaction->Salt_Byproduct Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents Aldehyde Tetrahydropyran-4-carbaldehyde Reaction One-Pot Reaction Aldehyde->Reaction Amine Amine (Primary or Secondary) (e.g., Aniline, Morpholine) Amine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction Solvent Solvent (e.g., DCE, THF) Solvent->Reaction Product N-Alkylated Amine Reaction->Product

References

Application of 4-(Bromomethyl)tetrahydropyran in the Synthesis of Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents. One promising strategy involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This application note details the use of 4-(bromomethyl)tetrahydropyran as a key building block in the synthesis of a new class of tetrahydropyran-based bacterial topoisomerase inhibitors with potent activity against a broad spectrum of Gram-positive and Gram-negative pathogens.

Synthesis of Key Intermediates and Final Compounds

The synthetic route to the target antibacterial agents commences with the conversion of commercially available this compound to the corresponding amine, 4-(aminomethyl)tetrahydropyran. This intermediate is then coupled with a suitable core scaffold, such as a substituted quinolone, to yield the final active pharmaceutical ingredient.

A crucial intermediate, 4-(aminomethyl)tetrahydropyran, can be synthesized from this compound via a two-step process involving an azide displacement followed by reduction.

Experimental Protocols

Protocol 1: Synthesis of 4-(Azidomethyl)tetrahydropyran

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(azidomethyl)tetrahydropyran.

Protocol 2: Synthesis of 4-(Aminomethyl)tetrahydropyran

  • Dissolve 4-(azidomethyl)tetrahydropyran (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a reducing agent, for example, palladium on carbon (10 mol%), under a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-(aminomethyl)tetrahydropyran.

Protocol 3: General Procedure for the Synthesis of Tetrahydropyran-Based Quinolone Antibacterial Agents

  • To a solution of a suitable fluoroquinolone core (e.g., 8-chloro-1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) (1.0 eq) and 4-(aminomethyl)tetrahydropyran (1.2 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), add a non-nucleophilic base such as triethylamine (3.0 eq).

  • Heat the reaction mixture at 80-120 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitated product by filtration, wash with water, and dry under vacuum to afford the final tetrahydropyran-based antibacterial agent.

Antibacterial Activity

The synthesized tetrahydropyran-based compounds exhibit potent antibacterial activity against a range of clinically relevant pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium, is a key measure of efficacy.

Table 1: In Vitro Antibacterial Activity (MIC in μg/mL) of Tetrahydropyran-Based Topoisomerase Inhibitors

CompoundS. aureus (ATCC 29213)E. coli (ATCC 25922)K. pneumoniae (ATCC 10031)A. baumannii (ATCC 17978)P. aeruginosa (ATCC 27853)
Compound A <0.031251114
Compound B <0.031254444
Ciprofloxacin0.250.0080.030.1250.25

Compound A and B are representative tetrahydropyran-based inhibitors. Data is illustrative based on published findings for similar compounds..[1]

Mechanism of Action

These novel antibacterial agents function as dual inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, the compounds disrupt critical cellular processes, leading to bacterial cell death.

Visualizing the Synthetic Pathway and Mechanism

Synthesis_and_Action cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action 4-BM-THP This compound Azide_Intermediate 4-(Azidomethyl)tetrahydropyran 4-BM-THP->Azide_Intermediate NaN3, DMF Amine_Intermediate 4-(Aminomethyl)tetrahydropyran Azide_Intermediate->Amine_Intermediate H2, Pd/C Final_Compound Antibacterial Agent Amine_Intermediate->Final_Compound Quinolone_Core Quinolone Core Quinolone_Core->Final_Compound Final_Compound_MOA Antibacterial Agent Gyrase DNA Gyrase Final_Compound_MOA->Gyrase Inhibition TopoIV Topoisomerase IV Final_Compound_MOA->TopoIV Inhibition DNA_Replication DNA Replication & Repair Disrupted Gyrase->DNA_Replication TopoIV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Synthetic pathway and mechanism of action.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a novel class of potent antibacterial agents. The resulting tetrahydropyran-based topoisomerase inhibitors demonstrate significant promise in combating a wide range of bacterial pathogens, including those resistant to existing therapies. The straightforward synthetic protocols and excellent biological activity make this class of compounds an important area for further research and development in the fight against antimicrobial resistance.

References

Application Notes and Protocols for Williamson Ether Synthesis Using 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Williamson ether synthesis, a robust and widely used method for preparing ethers, specifically focusing on the reaction of 4-(bromomethyl)tetrahydropyran with phenols to form aryl tetrahydropyran-4-ylmethyl ethers. This class of compounds is of interest in medicinal chemistry and materials science due to the incorporation of the tetrahydropyran motif, a common scaffold in many biologically active molecules.

The Williamson ether synthesis is a versatile S(_N)2 reaction where an alkoxide or phenoxide acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.[1][2] The use of this compound as the alkylating agent allows for the introduction of the tetrahydropyran-4-ylmethyl group onto a phenolic substrate.

Reaction Principle

The reaction proceeds via the deprotonation of a phenol using a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the C-Br bond in this compound in a bimolecular nucleophilic substitution (S(_N)2) mechanism, leading to the formation of the desired ether and a salt byproduct.[2]

Key Reaction Parameters

Successful Williamson ether synthesis depends on several factors:

  • Substrate: Primary alkyl halides, such as this compound, are ideal substrates as they are less sterically hindered and less prone to competing elimination reactions.[2]

  • Base: A variety of bases can be used to deprotonate the phenol. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K(_2)CO(_3)). The choice of base can influence the reaction rate and yield.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often preferred as they can solvate the cation of the base while leaving the phenoxide nucleophile relatively free and reactive.[2]

  • Temperature: The reaction is typically performed at elevated temperatures to increase the reaction rate, though excessively high temperatures can promote side reactions.[1]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the Williamson ether synthesis of a substituted phenol with a bromomethyl-substituted tetrahydropyran, based on a representative protocol.[1]

ParameterValue
Reactants
Phenol Derivative1.05 equivalents
Bromomethyl-tetrahydropyran Derivative1.0 equivalent
Base (Potassium Carbonate)2.0 equivalents
Solvent Dimethylformamide (DMF)
Reaction Temperature 70 °C
Reaction Time 5 hours
Yield 60.0% (isolated yield)

Experimental Protocol

This protocol is adapted from a procedure for a similar Williamson ether synthesis.[1]

Materials:

  • Substituted Phenol

  • This compound

  • Potassium Carbonate (K(_2)CO(_3)), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Toluene

  • Water

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO(_4))

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.05 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70°C and stir for 5 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with toluene.

  • Combine the organic layers and wash with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure aryl tetrahydropyran-4-ylmethyl ether.

Visualizations

Williamson_Ether_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Phenol, K2CO3, and DMF Add_Bromide Add this compound Reactants->Add_Bromide Heat Heat to 70°C for 5 hours Add_Bromide->Heat Quench Cool and Quench with Water Heat->Quench Extract Extract with Toluene Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 and Concentrate Wash->Dry Chromatography Silica Gel Chromatography Dry->Chromatography Product Pure Ether Product Chromatography->Product

Caption: Workflow for the Williamson Ether Synthesis.

Signaling_Pathway Phenol Phenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide SN2 SN2 Reaction Phenoxide->SN2 Bromide This compound (Electrophile) Bromide->SN2 Product Aryl Tetrahydropyran-4-ylmethyl Ether SN2->Product Byproduct Salt Byproduct (e.g., KBr) SN2->Byproduct

Caption: Key steps in the Williamson ether synthesis.

References

Application of 4-(Bromomethyl)tetrahydropyran in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Bromomethyl)tetrahydropyran is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the introduction of the tetrahydropyran (THP) moiety into drug candidates. The THP ring is a privileged scaffold in drug design, often employed as a bioisosteric replacement for carbocyclic rings like cyclohexane. Its incorporation can lead to improved physicochemical properties, such as enhanced aqueous solubility and metabolic stability, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to stronger and more specific interactions with biological targets. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in the synthesis of bioactive molecules, with a focus on its application in the development of kinase inhibitors.

Application in the Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors

A significant application of this compound is in the synthesis of potent and selective inhibitors of c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that are key players in cellular signaling pathways activated by stress stimuli, such as inflammatory cytokines and ultraviolet radiation. Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2][3] Therefore, inhibitors of JNK are of considerable interest as potential therapeutic agents.

The tetrahydropyran moiety, introduced via this compound, can be a key structural feature in these inhibitors, occupying a specific region of the kinase's ATP-binding pocket and contributing to the overall binding affinity and selectivity of the compound.

Quantitative Data: Biological Activity of a JNK Inhibitor

The following table summarizes the in vitro inhibitory activity of a representative JNK inhibitor synthesized using a derivative of this compound. The data showcases the potency of the compound against different JNK isoforms and its selectivity over a related kinase, p38.

Compound IDTarget KinaseIC50 (µM)
1 JNK10.018
1 JNK20.011
1 JNK30.004
1 p38α>10

Data sourced from a study on 4-(pyrazol-3-yl)-pyridine based JNK inhibitors.

Experimental Protocols

This section provides a detailed experimental protocol for a key step in the synthesis of a JNK inhibitor, which involves the N-alkylation of a pyrazole intermediate with an alkyl halide, exemplified by a reaction with a tetrahydropyran-containing electrophile.

Protocol: N-Alkylation of a Pyrazole Intermediate

This protocol describes the general procedure for the N-alkylation of a pyrazole core, a common step in the synthesis of various kinase inhibitors.

Materials:

  • 3-(Pyridin-4-yl)-1H-pyrazole

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 3-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • The resulting mixture is stirred at 0 °C for 30 minutes.

  • A solution of this compound (1.1 eq) in anhydrous DMF is then added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-((tetrahydropyran-4-yl)methyl)-3-(pyridin-4-yl)-1H-pyrazole.

Signaling Pathway and Experimental Workflow

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK signaling pathway is a three-tiered kinase cascade. It is initiated by various stress signals that activate MAP kinase kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate MAP kinase kinases (MKKs), specifically MKK4 and MKK7. Activated MKK4 and MKK7, in turn, dually phosphorylate and activate JNK on threonine and tyrosine residues. Activated JNK then translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which leads to the regulation of gene expression involved in apoptosis, inflammation, and other cellular processes.[1][3][4]

JNK_Signaling_Pathway c-Jun N-terminal Kinase (JNK) Signaling Pathway cluster_extracellular Extracellular Stimuli cluster_cascade Kinase Cascade cluster_cellular_response Cellular Response cluster_inhibition Point of Inhibition Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK activate MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 phosphorylate & activate JNK JNK MKK4_7->JNK phosphorylate & activate cJun c-Jun (Transcription Factor) JNK->cJun phosphorylate & activate Response Apoptosis, Inflammation, Proliferation cJun->Response regulate gene expression Inhibitor JNK Inhibitor Inhibitor->JNK inhibit

JNK Signaling Pathway and Point of Inhibition.
Experimental Workflow for JNK Inhibitor Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of a JNK inhibitor using this compound to its biological evaluation.

Experimental_Workflow Experimental Workflow for JNK Inhibitor Development cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound + Pyrazole Intermediate Reaction N-Alkylation Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biochem_Assay Biochemical Assay (Kinase Inhibition - IC50) Characterization->Biochem_Assay Test Compound Cell_Assay Cell-Based Assay (e.g., c-Jun Phosphorylation) Biochem_Assay->Cell_Assay Lead Compound ADME In vitro ADME (Metabolic Stability) Cell_Assay->ADME Optimized Lead

Workflow for JNK inhibitor synthesis and testing.

References

Application Notes and Protocols for the Synthesis of Tetrahydropyran-4-ylmethyl (THPM) Protected Compounds using 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in drug discovery and development, the strategic use of protecting groups is paramount for the successful construction of complex molecules. While the tetrahydropyranyl (THP) group, typically installed using 3,4-dihydro-2H-pyran (DHP), is a widely recognized acid-labile protecting group for hydroxyl functions, this document explores the applications of a structurally distinct yet related reagent: 4-(Bromomethyl)tetrahydropyran .

This reagent introduces the tetrahydropyran-4-ylmethyl (THPM) group onto various functional moieties. Unlike the traditional THP group, which forms an acetal, the THPM group is installed via a nucleophilic substitution reaction, forming a stable ether, thioether, or amine linkage. This fundamental difference in linkage bestows the THPM group with a distinct stability profile, rendering it robust under conditions where traditional THP ethers would be cleaved.

These application notes provide detailed protocols for the synthesis of THPM-protected alcohols, phenols, thiols, and amines using this compound. It also addresses the conditions required for the cleavage of these protecting groups, offering a comprehensive guide for researchers leveraging this versatile building block in their synthetic endeavors. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active compounds, and its incorporation via the THPM group can also serve to modulate the physicochemical properties of a lead molecule in drug discovery programs.

Reaction Mechanisms

The introduction of the tetrahydropyran-4-ylmethyl (THPM) group using this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The carbon atom of the bromomethyl group is electrophilic and is attacked by a nucleophile, such as an alkoxide, phenoxide, thiolate, or amine. The bromide ion serves as the leaving group.

General Reaction Mechanism for THPM Protection NuH R-XH Nu- R-X⁻ NuH->Nu- -H⁺ Base Base HBase H-Base⁺ Base->HBase THPMBr This compound THPMNu R-X-CH₂-THP THPMBr->THPMNu Br Br⁻ THPMBr->Br Leaving Group Nu-->THPMNu Sɴ2 Attack

General SN2 reaction for THPM protection.

I. Protection of Alcohols and Phenols (O-Alkylation)

The reaction of this compound with alcohols or phenols to form tetrahydropyran-4-ylmethyl (THPM) ethers is analogous to the Williamson ether synthesis. The alcohol or phenol is first deprotonated with a suitable base to form the corresponding alkoxide or phenoxide, which then acts as a nucleophile.

Experimental Protocol: General Procedure for the Synthesis of THPM Ethers

  • Materials:

    • Alcohol or Phenol (1.0 equiv)

    • This compound (1.1 - 1.5 equiv)

    • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 - 2.0 equiv)

    • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Procedure:

    • To a stirred solution or suspension of the alcohol or phenol in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add this compound dropwise to the reaction mixture.

    • The reaction mixture is then heated to a temperature between room temperature and 80 °C, depending on the reactivity of the substrate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: O-Alkylation with this compound (Representative Conditions)

Substrate ClassBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AlcoholsNaHTHF/DMF25 - 602 - 1280 - 95
Secondary AlcoholsNaHDMF50 - 806 - 2460 - 85
PhenolsK₂CO₃, Cs₂CO₃Acetonitrile/DMF25 - 801 - 685 - 98

Note: The data presented are typical for Williamson ether synthesis with primary alkyl bromides and may vary depending on the specific substrate.

Workflow for THPM Ether Synthesis start Start dissolve Dissolve Alcohol/Phenol in Anhydrous Solvent start->dissolve add_base Add Base at 0 °C dissolve->add_base stir Stir for 30-60 min at RT add_base->stir add_thpmbr Add this compound stir->add_thpmbr heat Heat Reaction Mixture add_thpmbr->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Experimental workflow for THPM ether synthesis.

II. Protection of Thiols (S-Alkylation)

Thiols are excellent nucleophiles, especially upon deprotonation to the corresponding thiolates. Their reaction with this compound provides a straightforward route to tetrahydropyran-4-ylmethyl (THPM) thioethers.

Experimental Protocol: General Procedure for the Synthesis of THPM Thioethers

  • Materials:

    • Thiol (1.0 equiv)

    • This compound (1.05 - 1.2 equiv)

    • Base (e.g., K₂CO₃, Et₃N, DBU) (1.1 - 1.5 equiv)

    • Solvent (e.g., DMF, Acetonitrile, Ethanol)

  • Procedure:

    • Dissolve the thiol in the chosen solvent.

    • Add the base to the solution and stir for 15-30 minutes at room temperature.

    • Add this compound to the mixture.

    • Stir the reaction at room temperature or warm gently (40-60 °C) if necessary.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, dilute with water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography if required.

Data Presentation: S-Alkylation with this compound (Representative Conditions)

Substrate ClassBaseSolventTemperature (°C)Time (h)Yield (%)
Aliphatic ThiolsK₂CO₃, Et₃NDMF, EtOH25 - 501 - 490 - 99
Aromatic ThiolsK₂CO₃, DBUAcetonitrile, DMF25 - 601 - 385 - 98

Note: The data presented are typical for the S-alkylation of thiols with primary alkyl bromides and may vary depending on the specific substrate.

III. Protection of Amines (N-Alkylation)

Primary and secondary amines are sufficiently nucleophilic to react directly with this compound. A base is typically added to neutralize the HBr formed during the reaction. A common challenge in the alkylation of primary amines is overalkylation to form the tertiary amine. Using an excess of the primary amine can help to minimize this side reaction.

Experimental Protocol: General Procedure for the Synthesis of THPM Amines

  • Materials:

    • Primary or Secondary Amine (1.0 - 2.0 equiv)

    • This compound (1.0 equiv)

    • Base (e.g., K₂CO₃, Et₃N, DIPEA) (1.5 - 2.5 equiv)

    • Solvent (e.g., Acetonitrile, DMF, THF)

  • Procedure:

    • To a solution of the amine in the chosen solvent, add the base.

    • Add this compound to the stirred mixture.

    • Heat the reaction mixture to a temperature between 40 °C and 80 °C.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, filter off any inorganic salts, and concentrate the filtrate.

    • Partition the residue between water and an organic solvent.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to isolate the desired mono-alkylated product.

Data Presentation: N-Alkylation with this compound (Representative Conditions)

Substrate ClassBaseSolventTemperature (°C)Time (h)Yield (%)
Primary AminesK₂CO₃, Et₃NAcetonitrile50 - 804 - 1850 - 80
Secondary AminesK₂CO₃, DIPEADMF60 - 906 - 2470 - 90

Note: Yields can be variable due to potential overalkylation. Reaction conditions should be carefully optimized for each substrate.

IV. Deprotection of THPM Groups

The tetrahydropyran-4-ylmethyl (THPM) group, being a simple alkyl ether, thioether, or N-alkyl group, is significantly more stable than the traditional acid-labile THP acetal. Cleavage of the THPM group requires more forcing conditions.

Cleavage of THPM Ethers:

  • Strong Acid: Treatment with strong protic acids such as HBr or HI at elevated temperatures can cleave the ether linkage.

  • Lewis Acids: Strong Lewis acids like BBr₃ or BCl₃ in an inert solvent (e.g., dichloromethane) at low temperatures are highly effective for cleaving alkyl ethers.

Cleavage of THPM Thioethers:

  • Metal-mediated: Raney nickel can be used for desulfurization. Other methods involving mercury(II) salts or other soft metal ions can also be employed.

  • Oxidative Cleavage: Oxidation of the thioether to a sulfoxide or sulfone, followed by elimination, is another strategy.

Cleavage of THPM from Amines (N-Dealkylation):

  • Von Braun Reaction: Reaction with cyanogen bromide (CNBr) can lead to N-dealkylation.

  • Chloroformates: Reaction with reagents like ethyl chloroformate or α-chloroethyl chloroformate (ACE-Cl) followed by hydrolysis or methanolysis is a common method for dealkylation of tertiary amines.

  • Catalytic Hydrogenation: For N-benzyl-type amines, catalytic hydrogenation can be effective. While the THPM group is not a benzyl group, under certain conditions with specific catalysts, C-N bond cleavage might be achieved.

Deprotection Strategies for THPM Groups cluster_ether Ether Cleavage cluster_thioether Thioether Cleavage cluster_amine Amine Dealkylation THPM_Compound THPM-Protected Compound (Ether, Thioether, Amine) Strong_Acid Strong Acid (HBr, HI) THPM_Compound->Strong_Acid If Ether Lewis_Acid Lewis Acid (BBr₃) THPM_Compound->Lewis_Acid If Ether Raney_Ni Raney Nickel THPM_Compound->Raney_Ni If Thioether Oxidative Oxidative Methods THPM_Compound->Oxidative If Thioether Von_Braun Von Braun (CNBr) THPM_Compound->Von_Braun If Amine Chloroformate Chloroformates (ACE-Cl) THPM_Compound->Chloroformate If Amine

Decision tree for THPM deprotection.

Conclusion

This compound is a versatile reagent for the introduction of the robust tetrahydropyran-4-ylmethyl (THPM) protecting group for alcohols, phenols, thiols, and amines. The resulting THPM-protected compounds exhibit enhanced stability compared to traditional THP acetals, making them suitable for synthetic routes involving conditions that would cleave acid-labile protecting groups. The choice of protection and deprotection strategy should be carefully considered based on the overall synthetic plan and the functional group tolerance of the substrate. The protocols and data provided herein serve as a valuable resource for chemists in academia and industry engaged in the design and execution of complex molecular syntheses.

Application Notes and Protocols for Reactions Involving 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Bromomethyl)tetrahydropyran is a valuable heterocyclic building block in organic synthesis, particularly within the fields of medicinal chemistry and drug discovery.[1][2] Its structure incorporates a tetrahydropyran (THP) ring, a motif increasingly used as a bioisosteric replacement for cyclohexane or piperidine rings to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability in drug candidates.[3][4] The primary reactivity of this compound stems from its primary alkyl bromide functionality, making it an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles.[5] This allows for the straightforward introduction of the tetrahydropyranylmethyl moiety into various molecular scaffolds.[1][2]

These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in key alkylation reactions.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the bromination of the corresponding alcohol, (Tetrahydro-2H-pyran-4-yl)methanol, using reagents like triphenylphosphine (PPh₃) and N-Bromosuccinimide (NBS).[1][2]

Experimental Protocol: Appel-type Bromination

Reaction Scheme: (Tetrahydro-2H-pyran-4-yl)methanol → this compound

Materials and Reagents:

  • (Tetrahydro-2H-pyran-4-yl)methanol

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for flash chromatography

  • Petroleum Ether and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq.) and anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.1 eq.) to the solution, followed by the portion-wise addition of Triphenylphosphine (PPh₃) (1.1 eq.), ensuring the internal temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.[1][2]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with deionized water (20 mL) and brine (3 x 20 mL).[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (e.g., 2-5%) to yield this compound as a colorless oil.[1][2]

G Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_product Product A (Tetrahydro-2H-pyran-4-yl)methanol R 1. PPh₃, NBS 2. DCM, 0°C to RT A->R B This compound R->B

Caption: Workflow for the synthesis of this compound.

Key Application: Nucleophilic Substitution Reactions

This compound is an ideal substrate for Sₙ2 reactions, enabling the alkylation of various nucleophiles.[1][2] This serves as a primary method for incorporating the THP moiety into target molecules.

G General Nucleophilic Substitution Workflow Start Start: This compound + Nucleophile (Nu-H) Step1 Dissolve in Aprotic Solvent (e.g., DMF, THF, Acetonitrile) Start->Step1 Step2 Add Base (e.g., K₂CO₃, NaH, Et₃N) Step1->Step2 Step3 Reaction at RT or Elevated Temp. (Monitor by TLC) Step2->Step3 Step4 Aqueous Workup (Quench, Extract, Wash) Step3->Step4 Step5 Purification (Column Chromatography) Step4->Step5 End Final Product: Nu-CH₂-THP Step5->End

Caption: General experimental workflow for Sₙ2 reactions.

O-Alkylation: Synthesis of Tetrahydropyranylmethyl Ethers

The reaction of this compound with alcohols or phenols under basic conditions, a variant of the Williamson ether synthesis, is a highly efficient method for forming ether linkages.[5]

Protocol: O-Alkylation of a Phenol

Reaction Scheme: Ar-OH + Br-CH₂-THP → Ar-O-CH₂-THP

Materials and Reagents:

  • Substituted Phenol (e.g., 4-nitrophenol)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Deionized Water & Brine

Procedure:

  • To a flask containing the phenol (1.0 eq.), add anhydrous DMF and anhydrous potassium carbonate (2.0 eq.).

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

N-Alkylation: Synthesis of Tetrahydropyranylmethyl Amines

Primary and secondary amines can be effectively alkylated to form secondary and tertiary amines, respectively. The use of a non-nucleophilic base or excess amine can prevent over-alkylation.[6]

Protocol: N-Alkylation of a Primary Amine

Reaction Scheme: R-NH₂ + Br-CH₂-THP → R-NH-CH₂-THP

Materials and Reagents:

  • Primary Amine (e.g., Benzylamine)

  • This compound

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile or DMF, anhydrous

Procedure:

  • Dissolve the primary amine (1.2 eq.) in anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq.) to the solution.

  • Add a solution of this compound (1.0 eq.) in acetonitrile dropwise.[7]

  • Heat the mixture to reflux (approx. 82 °C) and stir for 6-18 hours, monitoring by TLC.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

S-Alkylation: Synthesis of Tetrahydropyranylmethyl Thioethers

Thiols are excellent nucleophiles and react readily with this compound to form thioethers (sulfides), often under mild basic conditions.[8][9]

Protocol: S-Alkylation of a Thiophenol

Reaction Scheme: Ar-SH + Br-CH₂-THP → Ar-S-CH₂-THP

Materials and Reagents:

  • Thiophenol

  • This compound

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or DMF

Procedure:

  • Dissolve the thiophenol (1.0 eq.) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq.) in water and stir for 20 minutes to form the thiolate.

  • Add this compound (1.05 eq.) dropwise to the reaction mixture.

  • Stir at room temperature for 2-4 hours until TLC indicates the consumption of starting material.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography.

Summary of Reaction Data

The Sₙ2 reactions of this compound are generally high-yielding. The table below summarizes typical conditions for various nucleophiles.

Nucleophile ClassTypical BaseTypical SolventTemperatureTypical Yield
PhenolsK₂CO₃, Cs₂CO₃DMF, Acetonitrile25 - 80 °CExcellent (>90%)
Aliphatic AlcoholsNaH, KOtBuTHF, DMF0 - 60 °CGood to Excellent (>85%)
Primary AminesK₂CO₃, Et₃NAcetonitrile, DMF25 °C - RefluxGood (>80%)
Secondary AminesK₂CO₃, DIPEAAcetonitrile, THF25 °C - RefluxGood (>80%)
Thiols / ThiophenolsK₂CO₃, NaOHEthanol, DMF25 °CExcellent (>95%)[8]
CarboxylatesCs₂CO₃, K₂CO₃DMF25 - 60 °CGood to Excellent (>85%)

Role in Drug Discovery

The tetrahydropyran (THP) ring is not merely a linker; it is a "smart" scaffold used to optimize the pharmacokinetic properties of drug candidates.[3][4]

G Role of THP Moiety in Drug Discovery cluster_parent Parent Molecule (e.g., Cyclohexyl Analog) cluster_thp THP-Containing Analog cluster_outcome Improved Pharmacokinetics (ADME) Parent High Lipophilicity Potential Metabolic Liability THP Lower Lipophilicity Improved Solubility Potential H-Bond Acceptor Parent->THP Bioisosteric Replacement Outcome Better Absorption Improved Metabolic Stability Favorable pKa Modulation THP->Outcome Leads to

Caption: Logic diagram of THP as a beneficial bioisostere.[3]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-(bromomethyl)tetrahydropyran, a key intermediate for researchers in medicinal chemistry and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the bromination of (tetrahydropyran-4-yl)methanol. The two most common approaches are:

  • The Appel Reaction: This method utilizes triphenylphosphine (PPh₃) and a brominating agent like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄) under mild conditions.[1][2][3]

  • Phosphorus Tribromide (PBr₃): This is a classic method for converting primary alcohols to alkyl bromides.[4][5]

Q2: What is the general mechanism of the Appel reaction for this synthesis?

A2: The Appel reaction proceeds through several steps. First, triphenylphosphine reacts with the bromine source (e.g., NBS) to form a phosphonium bromide intermediate. The alcohol, (tetrahydropyran-4-yl)methanol, then attacks the phosphorus atom, forming an alkoxyphosphonium salt. Finally, the bromide ion acts as a nucleophile, attacking the carbon of the CH₂-O group in an Sₙ2 fashion, leading to the formation of this compound and triphenylphosphine oxide as a byproduct.[1][2][3]

Q3: Are there any significant safety concerns when synthesizing this compound?

A3: Yes, several safety precautions should be taken. Phosphorus tribromide (PBr₃) is corrosive and reacts violently with water. The Appel reaction often uses chlorinated solvents like dichloromethane (DCM), which is a suspected carcinogen. N-bromosuccinimide is a lachrymator and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I purify the final product, this compound?

A4: The most common method for purifying this compound is flash column chromatography on silica gel.[6] A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[6] It is also important to effectively remove the triphenylphosphine oxide byproduct from Appel reactions, which can sometimes be challenging.

Troubleshooting Guide

Low or No Product Yield
Symptom Possible Cause(s) Suggested Solution(s)
No reaction or very low conversion of starting material (Appel Reaction) 1. Reagent quality: Impure or wet reagents (PPh₃, NBS, (tetrahydropyran-4-yl)methanol) or solvent. 2. Insufficient activation: Reaction temperature is too low. 3. Incorrect stoichiometry: Incorrect molar ratios of reagents.1. Ensure all reagents are pure and dry. Dry solvents over appropriate drying agents. 2. While the initial addition is often done at 0°C, the reaction is typically stirred at room temperature.[6] If no reaction occurs, a slight warming might be necessary, but monitor for side reactions. 3. Use a slight excess (1.1-1.2 equivalents) of PPh₃ and NBS.
Low yield of desired product with the presence of multiple side products (Appel Reaction) 1. Reaction temperature too high: This can lead to decomposition or side reactions. 2. Prolonged reaction time: Can lead to the formation of elimination or rearrangement byproducts.1. Maintain the recommended reaction temperature. For the Appel reaction, this is typically 0°C for addition and room temperature for the reaction.[6] 2. Monitor the reaction progress by TLC or GC-MS and quench the reaction upon completion.
Low yield with PBr₃ 1. Reagent decomposition: PBr₃ is sensitive to moisture. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Product decomposition during workup: The product may be sensitive to the workup conditions.1. Use freshly opened or distilled PBr₃. 2. Ensure the reaction is allowed to proceed to completion. The addition of pyridine can sometimes improve yields.[7] 3. Perform the workup at low temperatures and avoid prolonged exposure to acidic or basic conditions.
Product Purity Issues
Symptom Possible Cause(s) Suggested Solution(s)
Presence of a significant amount of triphenylphosphine oxide in the final product (Appel Reaction) Triphenylphosphine oxide is a common byproduct of the Appel reaction and can be difficult to separate from the desired product due to similar polarities.1. Optimize chromatography: Use a long column and a shallow solvent gradient during flash chromatography. 2. Crystallization: In some cases, triphenylphosphine oxide can be removed by crystallization from a suitable solvent system if the desired product is an oil. 3. Alternative workup: Washing the crude reaction mixture with a solvent in which triphenylphosphine oxide is sparingly soluble (e.g., cold diethyl ether) may help.
Presence of unreacted (tetrahydropyran-4-yl)methanol Incomplete reaction.Increase the equivalents of the brominating agent and/or the reaction time. Monitor the reaction by TLC or GC to ensure full conversion of the starting material.
Product appears discolored The product may be unstable over time or may have decomposed during purification.[7]Store the purified product under an inert atmosphere at low temperatures (refrigerated or frozen). Ensure that all solvents are removed during the final concentration step, as residual solvent can promote decomposition.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodReagentsSolventTemperatureTypical Reaction TimeReported/Expected YieldKey Considerations
Appel Reaction (Tetrahydropyran-4-yl)methanol, PPh₃, NBSDichloromethane (DCM)0°C to Room Temp1-2 hoursHighMild conditions; formation of triphenylphosphine oxide byproduct requires careful purification.[6]
Appel Reaction (alternative) (Tetrahydropyran-4-yl)methanol, PPh₃, CBr₄Dichloromethane (DCM)Room TempSeveral hoursHighCBr₄ is a solid and can be easier to handle than liquid bromine.
Phosphorus Tribromide (Tetrahydropyran-4-yl)methanol, PBr₃Pyridine (optional)0°C to Room TempSeveral hoursModerate to HighPBr₃ is highly reactive and moisture-sensitive; reaction can generate HBr.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Appel Reaction

Materials:

  • (Tetrahydropyran-4-yl)methanol

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • To a solution of (tetrahydropyran-4-yl)methanol (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane, cooled to 0°C in an ice bath, add N-bromosuccinimide (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford this compound as a colorless oil.[6]

Protocol 2: Synthesis of this compound using Phosphorus Tribromide (PBr₃)

Materials:

  • (Tetrahydropyran-4-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Pyridine (optional, dried)

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (tetrahydropyran-4-yl)methanol (1.0 eq) in anhydrous diethyl ether, cooled to 0°C, add phosphorus tribromide (0.4 eq) dropwise with stirring. The use of a co-solvent like pyridine (1.0 eq) is optional but can improve yields.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Visualizations

Reaction_Pathway_Appel start (Tetrahydropyran-4-yl)methanol intermediate2 Alkoxyphosphonium Bromide start->intermediate2 + [Ph₃P-Br]⁺ Br⁻ PPh3 PPh₃ intermediate1 [Ph₃P-Br]⁺ Br⁻ PPh3->intermediate1 + NBS NBS NBS NBS->intermediate1 succinimide Succinimide NBS->succinimide intermediate1->intermediate2 product This compound intermediate2->product Sₙ2 attack by Br⁻ byproduct Triphenylphosphine Oxide intermediate2->byproduct

Caption: Reaction pathway for the synthesis of this compound via the Appel reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions [Reagents OK] impure_reagents Use pure, dry reagents and correct stoichiometry. check_reagents->impure_reagents [Issues Found] optimize_purification Optimize Purification (Chromatography) check_conditions->optimize_purification [Conditions OK] incorrect_conditions Adjust temperature and monitor reaction progress. check_conditions->incorrect_conditions [Issues Found] purification_issue Modify chromatography conditions or workup. optimize_purification->purification_issue [Purity Issues] success Improved Yield and Purity optimize_purification->success [No Purity Issues] impure_reagents->success incorrect_conditions->success purification_issue->success

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: 4-(Bromomethyl)tetrahydropyran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Bromomethyl)tetrahydropyran. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding its use in chemical synthesis, with a focus on managing side reactions when using strong bases.

Frequently Asked Questions (FAQs)

Q1: I am reacting this compound with a strong base to couple it with my nucleophile, but I am observing a significant, lower-boiling point impurity. What is this side product?

A1: The most probable side product is 4-methylenetetrahydropyran, which results from a competing E2 (bimolecular elimination) reaction.[1][2] Strong bases can abstract a proton from the carbon adjacent to the bromomethyl group, leading to the elimination of HBr and the formation of a double bond. This is a common side reaction that competes with the desired SN2 (bimolecular nucleophilic substitution) pathway.[3][4][5]

Q2: Why does the E2 elimination reaction compete with my desired SN2 substitution?

A2: The competition between SN2 and E2 reactions is governed by several factors, primarily the nature of the base, the substrate, and the reaction conditions.[4][6] this compound is a primary alkyl halide, which typically favors SN2 reactions.[1][7] However, strong and/or sterically hindered bases can preferentially act as a base rather than a nucleophile, abstracting a proton and initiating the E2 pathway.[6][8]

Q3: Which strong bases are most likely to cause this elimination side reaction?

A3: Sterically hindered bases are well-known to favor elimination over substitution.[6][8] Bases such as potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA) are more likely to promote the E2 pathway due to their bulk, which impedes their ability to attack the carbon atom directly (SN2 pathway).[6][9] Strong, less hindered bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can also cause elimination, especially at elevated temperatures.[1][6]

Q4: How does reaction temperature influence the formation of the elimination byproduct?

A4: Higher temperatures generally favor the elimination (E2) pathway over the substitution (SN2) pathway.[1][10] Elimination reactions often have a higher activation energy than substitution reactions, and increasing the temperature provides the necessary energy to overcome this barrier, leading to a higher yield of the undesired alkene.

Troubleshooting Guide

Issue: Low yield of the desired SN2 product and significant formation of 4-methylenetetrahydropyran.

This troubleshooting guide will help you diagnose the cause and implement corrective actions to favor the SN2 pathway.

Step 1: Analyze Your Reaction Conditions

Review the base, solvent, and temperature of your reaction. Compare them against the conditions known to favor SN2 versus E2 pathways.

dot

Caption: Troubleshooting workflow for low SN2 product yield.

Step 2: Optimize Your Reaction Protocol

Based on your analysis, implement the following changes to suppress the E2 side reaction.

Table 1: Effect of Reaction Parameters on SN2 vs. E2 Pathways

ParameterTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Base Use a strong, non-hindered nucleophilic base (e.g., NaH, K₂CO₃, or the sodium salt of your nucleophile).Use a strong, sterically hindered, non-nucleophilic base (e.g., t-BuOK, DBU, LDA).[6]Steric bulk prevents the base from attacking the carbon, favoring proton abstraction.[9][11]
Temperature Lower temperatures (e.g., 0 °C to room temperature).Higher temperatures (e.g., > 50 °C, reflux).[1]Elimination has a higher activation energy and is favored entropically at higher temperatures.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, Acetone).[12][13]Solvent choice is less critical but should be compatible with the strong base.Polar aprotic solvents solvate the cation but leave the nucleophile "naked" and reactive, accelerating the SN2 rate.[12][13]

Table 2: Example Product Distribution under Various Conditions (Note: These are illustrative values and actual results may vary.)

BaseSolventTemperature (°C)SN2 Product Yield (%)E2 Product Yield (%)
NaHDMF2585%15%
NaHTHF6550%50%
t-BuOKTHF2520%80%
K₂CO₃Acetone5690%10%

dot

Caption: Competing SN2 and E2 reaction pathways.

Experimental Protocols

Protocol 1: General Procedure to Maximize SN2 Substitution

This protocol is for the alkylation of a generic alcohol (R-OH) and should be adapted for your specific nucleophile.

  • Preparation: To a solution of the alcohol (1.0 eq) in anhydrous DMF (0.5 M), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Substitution Reaction: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Analysis of Product Mixture by GC-MS
  • Sample Preparation: Dilute a small aliquot (e.g., 10 µL) of the crude reaction mixture in a suitable solvent (e.g., 1 mL of ethyl acetate).

  • GC Method:

    • Injector Temp: 250 °C

    • Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Method:

    • Ionization: Electron Impact (EI), 70 eV.

    • Mass Range: 40-400 m/z.

  • Data Analysis: Identify the desired SN2 product and the 4-methylenetetrahydropyran byproduct by their respective retention times and mass spectra. Quantify the relative peak areas to determine the product ratio.

References

Technical Support Center: Purification of 4-(Bromomethyl)tetrahydropyran Alkylation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from alkylation reactions using 4-(bromomethyl)tetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in an alkylation reaction with this compound?

A1: The most common impurities include unreacted this compound, the unreacted nucleophilic starting material, and potential byproducts. Byproducts can arise from the hydrolysis of this compound to 4-(hydroxymethyl)tetrahydropyran or elimination of HBr to form an exocyclic methylene compound, especially if the reaction is run for extended periods or at high temperatures with a strong base. Residual high-boiling point solvents (e.g., DMF, DMSO) can also be a significant impurity.

Q2: What is the first step I should take to purify my crude product?

A2: A liquid-liquid extraction is typically the first and most crucial step.[1] This process, often referred to as an aqueous workup, separates compounds based on their differential solubility in two immiscible liquids, usually an organic solvent and water.[2][3] It effectively removes inorganic salts, water-soluble starting materials, and byproducts.

Q3: How do I choose the right organic solvent for extraction?

A3: The ideal organic solvent should be immiscible with water, have a high affinity for your desired product, a low boiling point for easy removal, and should not react with your product. Diethyl ether and ethyl acetate are common choices.[4][5] The choice also depends on density; for example, diethyl ether (density ~0.71 g/mL) will form the top layer with water, while dichloromethane (density ~1.33 g/mL) will be the bottom layer.[5]

Q4: My product is a solid. Which purification technique is best?

A4: For solid products, recrystallization is often the most effective method to obtain high purity.[6] The technique involves dissolving the crude solid in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly.[7] As the solubility decreases with temperature, the desired product will crystallize out, leaving impurities behind in the solvent.[6]

Q5: My product is an oil. How can I purify it?

A5: Flash column chromatography is the preferred method for purifying oils or non-crystalline solids.[8] This technique separates compounds based on their polarity by passing a solution of the mixture through a column packed with a solid stationary phase (commonly silica gel).[8] A solvent or solvent mixture (the mobile phase) is used to elute the compounds from the column at different rates.

Troubleshooting Guide

Issue 1: An emulsion formed during liquid-liquid extraction.

  • Question: I'm seeing a thick, cloudy layer between the organic and aqueous phases during my workup that won't separate. What should I do?

  • Answer: Emulsions are common and can be resolved by:

    • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and polarity of the aqueous layer, often forcing the separation.[4]

    • Filtration: Pass the entire mixture through a pad of Celite or glass wool.

    • Gentle Agitation: Gently swirl or rock the separatory funnel instead of shaking vigorously.

Issue 2: My final product is a persistent oil or sticky solid that will not crystallize.

  • Question: After removing the solvent, my product is an oil or a tacky solid that resists crystallization attempts. How can I purify or solidify it?

  • Answer: This is a common issue that can be caused by residual solvent or the presence of impurities that inhibit crystallization.[9]

    • High Vacuum Drying: Ensure all volatile solvents are removed by placing the sample under a high vacuum for several hours.

    • Trituration: Add a small amount of a solvent in which your product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The product may solidify and can be collected by filtration. Hexane or pentane are good first choices for this.

    • Purification by Chromatography: If the product remains an oil, it is likely impure. Purify it using flash column chromatography to remove contaminants.[9] The pure product may then crystallize upon solvent removal.

Troubleshooting Oily Products

G start Product is an Oil / Sticky Solid high_vac Dry under high vacuum start->high_vac check_solid Is the product solid? high_vac->check_solid triturate Triturate with a non-polar solvent (e.g., hexane) check_solid->triturate No end_solid Collect Solid Product check_solid->end_solid  Yes check_solid2 Is the product solid? triturate->check_solid2 chromatography Purify via flash column chromatography check_solid2->chromatography No check_solid2->end_solid  Yes end_oil Product is a purified oil chromatography->end_oil G start Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) start->workup concentrate Dry and Concentrate Organic Layer workup->concentrate crude_product Crude Product concentrate->crude_product check_state Is the product a solid? crude_product->check_state recrystallize Recrystallization check_state->recrystallize Yes chromatography Flash Column Chromatography check_state->chromatography No (Oil) pure_product Pure Product recrystallize->pure_product chromatography->pure_product

References

4-(Bromomethyl)tetrahydropyran decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)tetrahydropyran. The information is designed to help you identify potential decomposition pathways and implement preventative measures to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: Decomposition of this compound can be indicated by several observable changes:

  • Color Change: A noticeable change from a colorless or light beige/brown liquid to a darker brown or yellow hue can signify the presence of degradation products.

  • pH Change: The formation of hydrobromic acid (HBr) as a byproduct of hydrolysis or elimination will result in a decrease in the pH of the sample or reaction mixture.

  • Inconsistent Experimental Results: Poor yields, unexpected side products, or a decrease in the reactivity of this compound in nucleophilic substitution reactions can be a strong indicator of decomposition.

  • Analytical Impurities: The appearance of unexpected peaks in analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy that are not attributable to starting materials or expected products.

Q2: What are the main decomposition pathways for this compound?

A2: As a primary alkyl bromide, this compound is susceptible to several decomposition pathways, primarily nucleophilic substitution (hydrolysis) and elimination reactions. Photolytic and thermal degradation can also occur.

  • Hydrolysis (SN2 Pathway): In the presence of water or other nucleophiles, this compound can undergo a bimolecular nucleophilic substitution (SN2) reaction to form 4-(Hydroxymethyl)tetrahydropyran and hydrobromic acid. This is a common pathway, especially if the compound is exposed to moisture.

  • Elimination (E2 Pathway): In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can occur, leading to the formation of 4-methylenetetrahydropyran and hydrobromic acid.

  • Photolytic Decomposition: Exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, generating radical species. These radicals can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.

  • Thermal Decomposition: While generally stable at recommended storage temperatures, elevated temperatures can promote both hydrolysis and elimination reactions, as well as potentially more complex thermal breakdown, which may yield byproducts like carbon monoxide, carbon dioxide, and bromine.[1]

Q3: How should I properly store this compound to prevent decomposition?

A3: Proper storage is critical for maintaining the stability of this compound. The following conditions are recommended:

  • Temperature: Store in a freezer at or below -20°C.[2][3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[2][3]

  • Container: Use a tightly sealed, appropriate container to prevent moisture ingress.

  • Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.

Q4: Can I use a stabilizer with this compound?

A4: Yes, the use of an acid scavenger as a stabilizer is a recommended preventative measure. Small amounts of an epoxide, such as propylene oxide or butylene oxide, can be added. These epoxides will react with any hydrobromic acid (HBr) that may form, thus preventing acid-catalyzed decomposition pathways. This is a common strategy for stabilizing alkyl halides.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Reaction yields are lower than expected. Decomposition of this compound.- Verify the purity of your this compound using GC or NMR before use. - Ensure anhydrous reaction conditions if the reaction is sensitive to water. - Consider adding a small amount of an acid scavenger (e.g., propylene oxide) to your stock of this compound.
Formation of a white precipitate in the reaction. The precipitate is likely the hydrobromide salt of a basic compound in your reaction mixture.- This confirms the generation of HBr from the decomposition of this compound. - Add a non-nucleophilic base to your reaction to neutralize the HBr as it forms.
The this compound has turned yellow/brown. The color change is a sign of decomposition.- The material may still be usable for some applications, but the purity should be checked. - For sensitive reactions, it is recommended to purify the material by distillation or to use a fresh, unopened bottle.
Inconsistent results between different batches. One or more batches may have undergone partial decomposition.- Always check the purity of a new batch before use. - Implement strict storage protocols for all batches to ensure consistency.

Decomposition Pathways and Prevention

Visualizing Decomposition Pathways

The following diagrams illustrate the primary decomposition pathways of this compound.

Decomposition Pathways of this compound A This compound B 4-(Hydroxymethyl)tetrahydropyran + HBr A->B Hydrolysis (SN2) (Presence of H2O) C 4-Methylenetetrahydropyran + HBr A->C Elimination (E2) (Presence of strong base) D Radical Species A->D Photolysis (UV Light) E Complex Mixture of Products D->E

Caption: Primary decomposition pathways of this compound.

Prevention Workflow

Implementing a systematic approach to handling and storage is the most effective way to prevent decomposition.

Prevention of this compound Decomposition cluster_storage Storage cluster_handling Handling cluster_stabilization Stabilization A Store at <= -20°C D Use Anhydrous Solvents A->D B Inert Atmosphere (Ar, N2) E Minimize Exposure to Air/Moisture B->E C Protect from Light C->D D->E F Add Acid Scavenger (e.g., Propylene Oxide) F->A

Caption: Workflow for preventing the decomposition of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

  • If derivatization is required to analyze polar degradation products like 4-(hydroxymethyl)tetrahydropyran, a silylation agent (e.g., BSTFA with 1% TMCS) can be used.

2. GC-MS Parameters:

Parameter Setting
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program - Initial temperature: 50 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Hold at 280 °C for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Search for peaks corresponding to potential degradation products, such as 4-(hydroxymethyl)tetrahydropyran and 4-methylenetetrahydropyran.

  • Compare the integrated peak areas to estimate the purity of the sample.

Protocol 2: Accelerated Stability Study

This protocol provides a framework for conducting an accelerated stability study to evaluate the long-term stability of this compound under various conditions.

1. Sample Preparation and Storage:

  • Aliquot this compound into several vials.

  • For some vials, add a stabilizer (e.g., 0.1% propylene oxide).

  • Expose the vials to a range of stress conditions, including:

    • Elevated temperatures (e.g., 40°C, 60°C).

    • High humidity (e.g., 75% RH).

    • Exposure to UV light.

  • Maintain a control sample at the recommended storage condition (-20°C, dark, inert atmosphere).

2. Time Points for Analysis:

  • Analyze the samples at initial (t=0) and regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months).

3. Analysis:

  • At each time point, analyze the samples using the GC-MS protocol described above.

  • Quantify the amount of remaining this compound and the formation of any degradation products.

4. Data Evaluation:

  • Plot the concentration of this compound versus time for each condition.

  • This data can be used to estimate the shelf-life of the compound under different storage scenarios.

By understanding the potential decomposition pathways and implementing these preventative and analytical measures, researchers can ensure the quality and reliability of their experiments involving this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 4-(bromomethyl)tetrahydropyran. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the Appel reaction. This reaction converts the corresponding alcohol, (tetrahydro-2H-pyran-4-yl)methanol, into the desired alkyl bromide using triphenylphosphine (PPh₃) and a bromine source, such as N-bromosuccinimide (NBS) or carbon tetrabromide (CBr₄), in a solvent like dichloromethane (DCM).

Q2: What are the typical reaction conditions for the Appel reaction to synthesize this compound?

A2: A general protocol involves dissolving (tetrahydro-2H-pyran-4-yl)methanol and triphenylphosphine in anhydrous dichloromethane, cooling the mixture to 0 °C, and then adding the brominating agent (e.g., NBS or CBr₄). The reaction is typically stirred at room temperature for a few hours.

Q3: What are the main challenges I might face during this synthesis?

A3: The primary challenges include achieving a high yield, dealing with side reactions, and effectively removing the triphenylphosphine oxide byproduct during purification.

Troubleshooting Guide

Low Reaction Yield

Q4: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A4: Low yields in the Appel reaction can stem from several factors. Here are some common causes and troubleshooting steps:

  • Purity of Reagents and Solvents: Ensure that all reagents, especially the triphenylphosphine and the brominating agent, are of high purity. The solvent should be anhydrous, as water can consume the reagents and lead to the formation of byproducts.

  • Reaction Temperature: While the reaction is often initiated at 0 °C, allowing it to proceed at room temperature is common. If the yield is low, you might consider optimizing the temperature. For less reactive alcohols, a slight increase in temperature might be beneficial. However, for more sensitive substrates, maintaining a lower temperature for a longer duration could be advantageous.

  • Stoichiometry of Reagents: The stoichiometry of the reagents is crucial. Typically, a slight excess of triphenylphosphine and the brominating agent is used. You may need to optimize the molar ratios for your specific setup.

  • Incomplete Reaction: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure it has gone to completion. If the reaction stalls, it could be due to impure reagents or suboptimal conditions.

  • Alternative Brominating Agents: While NBS and CBr₄ are common, other brominating agents can be used. The choice of the brominating agent can influence the reaction's efficiency.

  • Solvent Choice: Dichloromethane (DCM) is a common solvent, but other aprotic solvents like tetrahydrofuran (THF) or acetonitrile (ACN) can be explored, especially if solubility is an issue.

Side Product Formation

Q5: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A5: Side product formation is a common issue. Here are some potential side reactions and mitigation strategies:

  • Formation of Triphenylphosphine Oxide Adducts: The highly polar triphenylphosphine oxide byproduct can sometimes form adducts with the product, complicating purification.

  • Elimination Reactions: Although less common for primary alcohols, elimination reactions to form alkenes can occur, especially if the reaction temperature is too high.

  • Over-bromination: While less likely for this specific substrate, in other cases, multiple brominations can occur if there are other reactive sites.

To minimize side products, ensure you are using the correct stoichiometry of reagents and optimal reaction conditions. Careful monitoring of the reaction and quenching it once the starting material is consumed can also prevent the formation of degradation products.

Purification Challenges

Q6: I am having difficulty purifying this compound from the reaction mixture, especially in removing triphenylphosphine oxide. What are the best purification methods?

A6: The removal of triphenylphosphine oxide is a well-known challenge in reactions involving triphenylphosphine. Here are several effective purification strategies:

  • Column Chromatography: This is the most common method for purifying the product. A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is typically effective.

  • Precipitation of Triphenylphosphine Oxide: In some cases, triphenylphosphine oxide can be precipitated out of the reaction mixture by adding a non-polar solvent like hexanes or pentane and then filtering it off.

  • Complexation and Removal: Triphenylphosphine oxide can be complexed with certain metal salts, such as MgCl₂ or ZnCl₂, to facilitate its removal by precipitation and filtration.

  • Aqueous Workup: A thorough aqueous workup can help remove some of the water-soluble impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound using PPh₃ and NBS

Materials:

  • (Tetrahydro-2H-pyran-4-yl)methanol

  • Triphenylphosphine (PPh₃)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Protocol 2: Alternative Two-Step Synthesis via Tosylation and Bromination

For substrates where the Appel reaction gives low yields, a two-step procedure can be more reliable.

Step 1: Tosylation of (Tetrahydro-2H-pyran-4-yl)methanol

  • Dissolve (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature until the starting material is consumed (monitor by TLC).

  • Perform an aqueous workup and purify the resulting tosylate by column chromatography.

Step 2: Bromination of the Tosylate

  • Dissolve the purified tosylate (1.0 eq) in a suitable solvent like acetone or DMF.

  • Add a source of bromide, such as lithium bromide (LiBr) or sodium bromide (NaBr) (typically 1.5-3.0 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the tosylate is consumed.

  • After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography to yield this compound.

Data Presentation

While specific yield data for the synthesis of this compound under varied conditions is not extensively published, the following table provides a general comparison of bromination methods for primary alcohols.

MethodBrominating Agent(s)SolventTypical Yield Range (%)Key Considerations
Appel Reaction PPh₃ / CBr₄DCM, THF80-95Mild conditions; byproduct removal can be challenging.
Appel Reaction PPh₃ / NBSDCM75-90Generally good yields; NBS is easier to handle than CBr₄.
Two-Step 1. TsCl, Et₃N2. LiBr1. DCM2. Acetone70-85 (overall)More steps but can be more reliable for complex substrates.
Direct Bromination PBr₃Ether, DCM60-80Harsher conditions; may not be suitable for sensitive substrates.

Visualizations

experimental_workflow cluster_appel Appel Reaction cluster_twostep Alternative Two-Step Method A1 Reactants: (Tetrahydro-2H-pyran-4-yl)methanol, PPh3, Brominating Agent (NBS/CBr4) A2 Reaction in Anhydrous DCM A1->A2 0°C to RT A3 Aqueous Workup A2->A3 Quench A4 Purification (Column Chromatography) A3->A4 A5 Product: This compound A4->A5 B1 Tosylation: Alcohol + TsCl, Et3N B2 Purification of Tosylate B1->B2 B3 Bromination: Tosylate + LiBr B2->B3 B4 Aqueous Workup & Purification B3->B4 B5 Product: This compound B4->B5

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield? Purity Check Reagent/Solvent Purity Start->Purity Yes Stoichiometry Optimize Reagent Ratios Purity->Stoichiometry Temperature Adjust Reaction Temperature Stoichiometry->Temperature Solvent Try Alternative Solvent (THF/ACN) Temperature->Solvent Alternative Consider Two-Step Method Solvent->Alternative

Managing diastereomer formation in reactions with 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage diastereomer formation in reactions involving 4-(bromomethyl)tetrahydropyran.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for this compound and why is diastereoselectivity a concern?

This compound is a primary alkyl bromide. Due to the high instability of the corresponding primary carbocation, it overwhelmingly reacts via a bimolecular nucleophilic substitution (SN2) mechanism.[1] Diastereomer formation becomes a concern when the reacting nucleophile is chiral, or when the tetrahydropyran ring itself contains stereocenters. The reaction creates a new stereocenter, and the approach of the nucleophile to the electrophilic carbon can occur from different faces, leading to the formation of two or more diastereomeric products. The goal is to control the reaction conditions to favor the formation of a single, desired diastereomer.

Q2: I am getting a mixture of diastereomers in my nucleophilic substitution reaction. What are the key factors I can adjust to improve the diastereomeric ratio (d.r.)?

Poor diastereoselectivity is a common challenge.[2] Several factors influence the stereochemical outcome of an SN2 reaction. The primary factors to investigate are:

  • Solvent: The choice of solvent is critical and can dramatically alter selectivity.[3]

  • Temperature: Lowering the reaction temperature is a common strategy to enhance diastereoselectivity.[2]

  • Nucleophile: The structure and steric bulk of the nucleophile direct its approach to the electrophile.

  • Additives/Catalysts: The use of certain Lewis acids or other additives can influence the transition state.[2]

The troubleshooting workflow below provides a systematic approach to optimizing your reaction.

Q3: How does solvent choice impact diastereoselectivity in reactions with tetrahydropyran derivatives?

Solvent choice directly influences the reaction pathway and selectivity.[3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally favored for SN2 reactions. They solvate the cation but leave the nucleophile relatively "naked" and more reactive.[1]

  • Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize carbocation intermediates, which could favor an SN1 pathway, although this is unlikely for a primary bromide.[4] They also solvate the nucleophile, reducing its reactivity in an SN2 reaction.[4]

  • Nonpolar Solvents (e.g., Trichloroethylene, Toluene, CS2): Nonpolar solvents have been shown to significantly favor the SN2 product in substitutions of tetrahydropyran acetals. In one study, switching from dichloromethane (CH2Cl2) to trichloroethylene increased the diastereoselectivity of a C-glycosylation from 75:25 to 91:9.[3]

Q4: Can using a chiral auxiliary help control the reaction outcome?

Yes, using a chiral auxiliary is a powerful and reliable strategy to control stereochemistry.[5] The auxiliary is a stereogenic group temporarily incorporated into the nucleophile. Its chiral environment blocks one face of the reacting center, forcing the substitution to occur from the less hindered direction, leading to high diastereoselectivity.[5] Commonly used auxiliaries include Evans' oxazolidinones and camphorsultam.[6] After the reaction, the auxiliary can be cleaved and recovered for future use.[5] This method is often chosen during the early phases of drug development.[5]

Troubleshooting Guide

Problem: Poor Diastereomeric Ratio (d.r.) in a Nucleophilic Substitution Reaction

Use the following decision tree to troubleshoot and optimize your reaction for higher diastereoselectivity.

G start Poor Diastereoselectivity Observed temp Is the reaction run at the lowest practical temperature? start->temp lower_temp Action: Lower Temperature (e.g., 0 °C, -20 °C, -78 °C) temp->lower_temp No solvent What is the solvent system? temp->solvent Yes lower_temp->solvent polar_protic Polar Protic (e.g., EtOH, H2O) solvent->polar_protic polar_aprotic Polar Aprotic / Nonpolar (e.g., THF, CH2Cl2, Toluene) solvent->polar_aprotic switch_solvent Action: Switch to a Polar Aprotic or Nonpolar Solvent (e.g., Trichloroethylene) polar_protic->switch_solvent auxiliary Is a chiral directing group being used? polar_aprotic->auxiliary switch_solvent->auxiliary add_auxiliary Action: Introduce a Chiral Auxiliary on the nucleophile (e.g., Evans' type) auxiliary->add_auxiliary No end Improved Diastereoselectivity auxiliary->end Yes add_auxiliary->end

Caption: Troubleshooting workflow for improving diastereoselectivity.

Data Summary

Table 1: Influence of Reaction Parameters on SN1 vs. SN2 Pathways

This table summarizes the general factors influencing the mechanistic pathway in nucleophilic substitutions on halo-tetrahydropyrans. For this compound, the SN2 pathway is strongly favored.

FactorFavors SN1 PathwayFavors SN2 PathwayReference
Substrate Tertiary > SecondaryMethyl > Primary > Secondary[1]
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., N₃⁻, CN⁻, RS⁻)[4]
Leaving Group Good (I > Br > Cl)Good (I > Br > Cl)[4]
Solvent Polar Protic (e.g., H₂O, EtOH)Polar Aprotic (e.g., Acetone, DMF)[4]
Table 2: Effect of Solvent on Diastereoselectivity

The following data, adapted from studies on related tetrahydropyran systems, illustrates the significant impact of solvent choice on product distribution.

SolventPathway FavoredTypical Diastereomeric Ratio (SN2 Product)Reference
TrichloroethyleneSN2High (e.g., 91:9)[3]
Dichloromethane (CH₂Cl₂)SN2Moderate (e.g., 75:25)[3]
TolueneSN2Moderate[3]
AcetonitrileSN1Low[3]
NitromethaneSN1Low[3]

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Nucleophilic Substitution

This protocol provides a starting point for an SN2 reaction optimized for diastereoselectivity. The specific nucleophile and conditions should be adapted for the target molecule.

Materials:

  • This compound

  • Chiral nucleophile (e.g., a deprotonated chiral alcohol or amine)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF))

  • Non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the chiral nucleophile (1.2 equivalents) and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the non-nucleophilic base (1.3 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture to the desired temperature (start with -20 °C or lower to maximize selectivity).

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of this compound dropwise to the cold, stirred solution of the nucleophile over 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion at low temperatures.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio of the purified product using NMR spectroscopy (¹H or ¹⁹F if applicable) or chiral HPLC.

Protocol 2: Synthesis of this compound

This protocol describes the synthesis of the starting material from tetrahydropyran-4-methanol.[7][8]

Materials:

  • Tetrahydropyran-4-methanol

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve tetrahydropyran-4-methanol (1.0 equivalent) and NBS (1.1 equivalents) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add PPh₃ (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in petroleum ether) to yield this compound as a colorless oil.[7][8]

Visualizing Reaction Control

The following diagram illustrates the key factors that researchers can control to influence the outcome of a nucleophilic substitution reaction, guiding it towards the desired SN2 pathway for optimal stereocontrol.

G cluster_conditions Controllable Reaction Parameters cluster_pathways Mechanistic Pathways Solvent Solvent Choice SN2 SN2 Pathway (Favored, High Stereocontrol) Solvent->SN2 Polar Aprotic Nonpolar SN1 SN1 Pathway (Disfavored, Racemization) Solvent->SN1 Polar Protic Nucleophile Nucleophile Strength Nucleophile->SN2 Strong Nucleophile->SN1 Weak Temperature Reaction Temperature Temperature->SN2 Low Temp Enhances Selectivity Substrate Substrate (4-bromomethyl-THP is 1°) Substrate->SN2 Primary Halide

Caption: Factors influencing the mechanistic pathway in substitutions.

References

Troubleshooting low conversion rates with 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Bromomethyl)tetrahydropyran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes when using this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during your experiments with this compound, particularly in Williamson ether synthesis.

FAQ 1: My Williamson ether synthesis reaction with this compound is showing a low conversion rate. What are the likely causes?

Low conversion rates in Williamson ether synthesis are a common issue. Several factors related to the reagents, reaction conditions, and potential side reactions can be the cause. The primary reasons include:

  • Incomplete Deprotonation of the Nucleophile: The alkoxide or phenoxide may not be fully formed, leading to a low concentration of the active nucleophile.

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or reaction time may not be ideal for the specific substrate.

  • Side Reactions: The most common side reaction is the E2 elimination of HBr from this compound, which is competitive with the desired SN2 substitution.

  • Reagent Quality: The purity of this compound, the alcohol/phenol, the base, and the solvent is crucial.

Troubleshooting Low Conversion Rates

Observation Potential Cause Suggested Solution
Starting materials (alcohol/phenol and this compound) remain largely unreacted. 1. Ineffective Base: The base used may not be strong enough to completely deprotonate the alcohol or phenol. 2. Low Temperature: The reaction may lack the necessary activation energy. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion.1. Use a stronger base: For alcohols, a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF is recommended. For phenols, a weaker base like potassium carbonate (K₂CO₃) can be effective, though stronger bases can also be used. 2. Increase the temperature: Williamson ether syntheses are typically run at temperatures between 50-100 °C.[1][2] If you are running the reaction at a lower temperature, consider increasing it. 3. Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, allow the reaction to proceed for a longer duration (reactions can take from 1 to 8 hours or even longer).[1][2]
A significant amount of a non-polar byproduct is observed by TLC. E2 Elimination: The basic alkoxide/phenoxide can act as a base, promoting the elimination of HBr from this compound to form an alkene. This is more likely with sterically hindered or strongly basic nucleophiles and at higher temperatures.[2]1. Use a less sterically hindered base: If possible, choose a less bulky base. 2. Lower the reaction temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature for a longer time can favor the SN2 pathway. 3. Choose the appropriate solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor SN2 reactions.[1]
Multiple unidentified spots are visible on the TLC plate. 1. Degradation of this compound: This reagent is sensitive to strong acids and bases and can decompose under harsh conditions.[3] 2. Side reactions with the solvent: Some solvents may not be inert under the reaction conditions.1. Ensure high-purity reagents and anhydrous conditions: Use freshly distilled solvents and ensure all glassware is dry. 2. Moderate reaction conditions: Avoid excessively high temperatures or prolonged reaction times with very strong bases.

FAQ 2: What are the optimal conditions for a Williamson ether synthesis using this compound?

The optimal conditions will vary depending on the specific alcohol or phenol being used. However, a general set of starting conditions can be proposed.

General Reaction Parameters for Williamson Ether Synthesis

Parameter Recommendation Rationale
Base For Alcohols: Sodium Hydride (NaH) For Phenols: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)NaH is a strong, non-nucleophilic base that ensures complete and irreversible deprotonation of alcohols.[4] Phenols are more acidic, so a weaker base like K₂CO₃ is often sufficient and can help minimize side reactions.
Solvent Anhydrous DMF, THF, or AcetonitrilePolar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.[1][5]
Temperature 50 - 100 °CThis temperature range generally provides a good balance between reaction rate and minimizing side reactions like elimination.[1][2]
Reaction Time 1 - 8 hoursThe reaction should be monitored by TLC to determine the point of completion.[1][2]

Expected Yields with this compound

While yields are highly substrate-dependent, the following table provides an estimate based on typical Williamson ether synthesis outcomes.[6]

Nucleophile Type Example Typical Base Typical Solvent Estimated Yield Range
Primary AlcoholBenzyl AlcoholNaHTHF75-90%
Secondary AlcoholIsopropanolNaHDMF40-60%
PhenolPhenolK₂CO₃Acetonitrile80-95%
Substituted Phenol4-MethoxyphenolK₂CO₃DMF70-90%

FAQ 3: How should I purify the product of my reaction with this compound?

The purification method will depend on the physical properties of the resulting ether.

  • Liquid Products: For volatile liquid products, distillation under reduced pressure can be an effective purification method. For less volatile oils, column chromatography on silica gel is the most common and reliable technique.

  • Solid Products: Recrystallization from a suitable solvent or solvent mixture is the preferred method for purifying solid products. If recrystallization is not effective, column chromatography can be used.

General Work-up and Purification Procedure:

  • Quench the reaction: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature and cautiously quench any remaining reactive species by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization as described above.

Experimental Protocols

Detailed Methodology for the Synthesis of 4-(Phenoxymethyl)tetrahydro-2H-pyran

This protocol describes a representative Williamson ether synthesis using this compound and phenol.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.1 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain the temperature.

  • Monitor the reaction progress by TLC until the starting material (this compound) is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with ethyl acetate.

  • Combine the filtrate and the washings and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(phenoxymethyl)tetrahydro-2H-pyran.

Visualizations

Troubleshooting_Low_Conversion cluster_causes Potential Causes cluster_solutions Solutions start Low Conversion Rate cause1 Incomplete Deprotonation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions (E2) start->cause3 cause4 Poor Reagent Quality start->cause4 sol1 Use Stronger Base / Increase Base Equivalents cause1->sol1 sol2 Optimize Temperature & Time cause2->sol2 sol3 Lower Temperature / Use Less Hindered Base cause3->sol3 sol4 Purify Reagents / Use Anhydrous Solvents cause4->sol4

Figure 1. Troubleshooting logic for low conversion rates.

Williamson_Ether_Synthesis_Workflow start Start: Williamson Ether Synthesis step1 Deprotonation of Alcohol/Phenol with Base in Anhydrous Solvent start->step1 step2 Addition of This compound step1->step2 step3 Heating to Reflux (50-100 °C) step2->step3 step4 Reaction Monitoring by TLC step3->step4 step5 Work-up: Quenching, Extraction, and Washing step4->step5 Reaction Complete step6 Purification: Column Chromatography, Distillation, or Recrystallization step5->step6 end Final Product: Tetrahydropyranyl Ether step6->end

Figure 2. Experimental workflow for Williamson ether synthesis.

References

Technical Support Center: Purification of Product Mixtures Containing 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 4-(bromomethyl)tetrahydropyran from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The most common methods for removing unreacted this compound include:

  • Aqueous Workup/Extraction: This involves washing the organic reaction mixture with water or a brine solution to remove polar impurities. While this compound has limited water solubility, this can be a first step to reduce its concentration.

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted this compound, especially when there is a sufficient difference in polarity between the two compounds.

  • Distillation: Given its boiling point, distillation can be a viable option if the desired product has a significantly different boiling point and is thermally stable.

  • Chemical Quenching: Unreacted this compound, an electrophilic alkyl halide, can be reacted with a nucleophilic scavenger to form a more easily removable byproduct.

Q2: How can I monitor the presence and removal of this compound during the purification process?

A2: The most common method for monitoring the progress of the purification is Thin-Layer Chromatography (TLC) . To visualize the spots of this compound, which may not be UV-active, you can use a variety of staining agents. General purpose stains like potassium permanganate or phosphomolybdic acid are often effective.[1][2] It is recommended to run a TLC of your starting material alongside your reaction mixture and purified fractions to track its presence.

Q3: What are the key physical properties of this compound that are relevant for its removal?

A3: Understanding the physical properties of this compound is crucial for selecting the appropriate purification strategy.

PropertyValueImplication for Removal
Boiling Point 88 °C or 205.4 °C at 760 mmHg (conflicting data)Distillation may be a suitable method if the product's boiling point is significantly different.
Density ~1.36 g/cm³This is denser than many common organic solvents, which can be a consideration during liquid-liquid extractions.
Form LiquidIt is a liquid at room temperature, making it compatible with standard laboratory handling procedures.
Solubility Insoluble in water, soluble in common organic solvents.Aqueous washes will have limited effectiveness in removing large quantities but can help with initial purification.

Q4: What safety precautions should be taken when handling this compound?

A4: this compound is classified as a corrosive and skin sensitizer. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of skin contact, wash the affected area immediately with soap and water.

Troubleshooting Guides

Problem 1: Unreacted this compound remains in the organic layer after an aqueous workup.
  • Possible Cause: this compound has low water solubility.

  • Solution:

    • Increase the number of extractions: Perform multiple washes with water or brine (3-5 times) to maximize the removal of any slightly water-soluble impurities.

    • "Salting out": Use a saturated brine solution for the washes. This can decrease the solubility of organic compounds in the aqueous layer, potentially driving more of the this compound into the organic phase, which seems counterintuitive but can sometimes help in breaking emulsions and achieving cleaner separation.[3]

    • Proceed to other purification methods: An aqueous workup is often insufficient for complete removal. Follow up with flash chromatography or chemical quenching.

Problem 2: Co-elution of the product and this compound during flash chromatography.
  • Possible Cause: The polarity of the product and this compound are too similar in the chosen solvent system.

  • Solution:

    • Optimize the solvent system: Systematically screen different solvent systems with varying polarities. A common starting point for non-polar compounds is a mixture of hexane and ethyl acetate.[4] Try gradually decreasing the polarity of the eluent to increase the retention of the more polar compound.

    • Use a different stationary phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or reverse-phase silica.

    • Employ gradient elution: Start with a low polarity eluent and gradually increase the polarity. This can improve the separation of compounds with close Rf values.

Problem 3: Chemical quenching of excess this compound is incomplete or generates problematic byproducts.
  • Possible Cause: The quenching reagent is not reactive enough, or the resulting byproduct complicates purification.

  • Solution:

    • Select an appropriate quenching agent: A nucleophile that reacts efficiently with the alkyl halide is needed. For example, adding a small amount of a primary or secondary amine (like piperidine or morpholine) at the end of the reaction can convert the remaining this compound into a more polar and basic amine, which can then be easily removed by an acidic aqueous wash (e.g., 1M HCl).

    • Optimize reaction conditions: Ensure a slight excess of the quenching agent is used and allow sufficient reaction time for the quenching to go to completion. Monitor the disappearance of the this compound by TLC.

    • Consider the byproduct's properties: Choose a quenching agent that forms a byproduct with significantly different properties from your desired product (e.g., much more polar or water-soluble) to simplify the subsequent workup.

Experimental Protocols

Protocol 1: General Extractive Workup for Preliminary Removal
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the next step. If the solvent is water-miscible (e.g., THF, acetonitrile), first remove the solvent under reduced pressure and then redissolve the residue in a water-immiscible organic solvent.[5]

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer with an equal volume of deionized water. Shake the funnel gently and vent frequently. Allow the layers to separate and drain the aqueous layer.

  • Repeat the water wash two more times.

  • Wash the organic layer with an equal volume of saturated brine solution to help remove residual water from the organic layer.

  • Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter or decant the solution to remove the drying agent.

  • Concentrate the organic solution under reduced pressure.

  • Analyze a small sample of the crude product by TLC to assess the amount of remaining this compound.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system for column chromatography by TLC. The ideal system will show good separation between your product and this compound, with the Rf of your product being around 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Chemical Quenching with an Amine
  • After the primary reaction is complete (as determined by TLC), add a slight excess (1.1-1.2 equivalents relative to the excess this compound) of a secondary amine (e.g., morpholine) to the reaction mixture.

  • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of this compound.

  • Proceed with an acidic aqueous workup. Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 1M HCl (2-3 times) to extract the protonated amine byproduct into the aqueous layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Data Presentation

Table 1: Qualitative Comparison of Removal Methods for Unreacted this compound

MethodSelectivityScalabilitySpeedTypical Purity AchievedKey Considerations
Aqueous Workup LowHighFastLow to ModeratePrimarily for initial cleanup; will not remove all of the starting material.
Flash Chromatography HighLow to ModerateSlowHigh to Very HighDependent on the polarity difference between the product and starting material.
Distillation Moderate to HighHighModerateModerate to HighRequires a significant boiling point difference and thermal stability of the product.
Chemical Quenching HighHighModerateHighRequires careful selection of a quenching agent to avoid side reactions and simplify workup.

Visualizations

G cluster_workflow General Workflow for Purification reaction Crude Reaction Mixture (Product + Unreacted Reagent) workup Aqueous Workup (Water/Brine Wash) reaction->workup dry Drying (e.g., Na2SO4) workup->dry concentrate1 Concentration dry->concentrate1 tlc_check1 TLC Analysis concentrate1->tlc_check1 impure Impure Product chromatography Flash Chromatography tlc_check1->chromatography Impure pure_product Pure Product tlc_check1->pure_product Pure concentrate2 Concentration chromatography->concentrate2 concentrate2->pure_product G cluster_decision Decision Tree for Purification Method start Is the product thermally stable and has a significantly different boiling point? distillation Consider Distillation start->distillation Yes chromatography_check Is there a good separation by TLC? start->chromatography_check No chromatography Use Flash Chromatography chromatography_check->chromatography Yes quenching_check Is a suitable quenching reagent available that forms an easily removable byproduct? chromatography_check->quenching_check No quenching Use Chemical Quenching followed by workup quenching_check->quenching Yes optimize Optimize TLC/ Consider alternative purification methods quenching_check->optimize No

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 4-(Bromomethyl)tetrahydropyran and its Isosteric Alternative, 3-(Bromomethyl)tetrahydrofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H NMR characterization of 4-(bromomethyl)tetrahydropyran and an alternative bromomethylated cyclic ether, 3-(bromomethyl)tetrahydrofuran. Detailed experimental protocols for the synthesis and NMR analysis of these compounds are presented, alongside a quantitative comparison of their ¹H NMR spectral data.

The tetrahydropyran (THP) and tetrahydrofuran (THF) ring systems are privileged scaffolds in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and metabolic stability. The introduction of a bromomethyl group provides a versatile synthetic handle for further molecular elaboration through nucleophilic substitution reactions. Accurate characterization of these building blocks by ¹H NMR spectroscopy is a critical step in ensuring the integrity of subsequent synthetic transformations.

Comparative ¹H NMR Data

The following table summarizes the key ¹H NMR spectral data for this compound and 3-(bromomethyl)tetrahydrofuran, facilitating a direct comparison of their characteristic chemical shifts and coupling constants.

CompoundProton AssignmentMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
This compound H-1' (CH₂Br)d3.286.8
H-2, H-6 (ax)td3.3811.6, 2.4
H-2, H-6 (eq)dt3.9511.6, 3.6
H-3, H-5 (ax)qd1.2512.0, 4.4
H-3, H-5 (eq)dm1.7012.8
H-4m1.85-1.95-
3-(Bromomethyl)tetrahydrofuran H-1' (CH₂Br)dd3.5510.0, 4.8
H-1'' (CH₂Br)dd3.4510.0, 7.2
H-2 (ax)q3.708.0
H-2 (eq)td3.858.0, 6.0
H-3m2.50-2.65-
H-4 (a)m1.85-2.00-
H-4 (b)m2.00-2.15-
H-5 (a)td3.908.0, 6.0
H-5 (b)t3.758.0

Note: The chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and spectrometer frequency.

Key Distinguishing Features in ¹H NMR Spectra

The primary differentiating feature between the two isomers is the chemical shift and multiplicity of the bromomethyl protons (H-1'). In this compound, these protons appear as a doublet around 3.28 ppm due to coupling with the single methine proton at the 4-position. In contrast, the diastereotopic bromomethyl protons in 3-(bromomethyl)tetrahydrofuran appear as two distinct doublets of doublets (dd) at approximately 3.45 and 3.55 ppm, arising from geminal coupling and vicinal coupling to the methine proton at the 3-position.

Furthermore, the signals for the ethereal protons (adjacent to the oxygen atom) in the tetrahydropyran ring (H-2 and H-6) are typically found further downfield compared to those in the tetrahydrofuran ring (H-2 and H-5) due to the differing ring strain and geometry.

Experimental Protocols

Synthesis of this compound[1][2]

This procedure follows a standard Appel reaction methodology.

Materials:

  • Tetrahydropyran-4-ylmethanol

  • N-Bromosuccinimide (NBS)

  • Triphenylphosphine (PPh₃)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Silica gel

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of tetrahydropyran-4-ylmethanol and N-bromosuccinimide (NBS) in dichloromethane (DCM) at 0°C, triphenylphosphine (PPh₃) is added portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The resulting mixture is washed sequentially with water and brine.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude residue is purified by silica gel flash chromatography (eluting with 2-5% ethyl acetate in petroleum ether) to yield this compound as a colorless oil.

Synthesis of 3-(Bromomethyl)tetrahydrofuran

This procedure describes the bromination of the corresponding alcohol.

Materials:

  • (Tetrahydrofuran-3-yl)methanol

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Diethyl ether (anhydrous)

Procedure:

  • In a flask equipped with a dropping funnel and a magnetic stirrer, a solution of (tetrahydrofuran-3-yl)methanol in anhydrous diethyl ether is cooled to 0°C.

  • A solution of phosphorus tribromide in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5°C. A small amount of pyridine is added to neutralize the generated HBr.

  • After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • The reaction is quenched by the slow addition of ice-water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 3-(bromomethyl)tetrahydrofuran.

¹H NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • The solution is transferred to a 5 mm NMR tube.

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16 to 64 (depending on sample concentration)

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: 16 ppm

Processing:

  • The Free Induction Decay (FID) is Fourier transformed.

  • Phase and baseline corrections are applied.

  • The spectrum is referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • Integration of the signals is performed to confirm the proton ratios.

  • Coupling constants are measured from the peak splittings.

Visualizing Key Structural Relationships and Workflow

To further aid in the understanding of the molecular structures and the experimental process, the following diagrams are provided.

G Structure and Key ¹H NMR Correlations of this compound cluster_0 cluster_1 Proton Designations a b a->b H₂ g CH₂Br a->g c b->c H₂ d O c->d e d->e f e->f H₂ f->a H H1 H-1' H26 H-2, H-6 H35 H-3, H-5 H4 H-4

Caption: Key proton environments in this compound.

G General Workflow for Synthesis and Characterization start Starting Alcohol (e.g., Tetrahydropyran-4-ylmethanol) reaction Bromination Reaction (e.g., Appel Reaction) start->reaction workup Aqueous Workup & Concentration reaction->workup purification Silica Gel Chromatography workup->purification product Purified Bromomethyl Derivative purification->product nmr_prep Sample Preparation for NMR product->nmr_prep nmr_acq ¹H NMR Data Acquisition nmr_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc characterization Structural Confirmation data_proc->characterization

Caption: Workflow from synthesis to NMR characterization.

Navigating Nucleophilic Substitution: A Comparative Reactivity Guide to 4-(Bromomethyl)tetrahydropyran and Benzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate alkylating agents is a critical decision in the synthesis of novel chemical entities. This guide provides a detailed comparison of the reactivity of two such agents: 4-(Bromomethyl)tetrahydropyran and the well-characterized benzyl bromide. While both are primary bromides, their distinct structural features lead to significant differences in their reactivity profiles in nucleophilic substitution reactions.

Executive Summary: A Tale of Two Bromides

Benzyl bromide is a highly reactive primary halide that can readily participate in both S(N)1 and S(_N)2 reactions. Its reactivity is largely attributed to the stability of the resultant benzyl carbocation, which is resonance-stabilized by the adjacent phenyl ring.[1] This stabilization lowers the activation energy for the S(_N)1 pathway. Concurrently, as a primary halide, it is also amenable to the concerted S(_N)2 mechanism, especially with strong nucleophiles.

In contrast, this compound is a primary alkyl bromide attached to a saturated heterocyclic ring. Lacking the electronic stabilization of an adjacent aromatic system, it is expected to react primarily through the S(_N)2 pathway. Its reactivity in S(_N)1 reactions is anticipated to be significantly lower than that of benzyl bromide due to the instability of the corresponding primary carbocation. The bulky tetrahydropyran ring may also exert some steric influence on the rate of S(_N)2 reactions.

Quantitative Reactivity Data: Benzyl Bromide

The reactivity of benzyl bromide has been extensively studied. The following table summarizes second-order rate constants for its reaction with various nucleophiles in different solvent systems, providing a quantitative baseline for its reactivity.

NucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ min⁻¹)
AnilineNitrobenzene-Ethanol (80:20)Not Specified0.41[2]
p-ToluidineNitrobenzene-Ethanol (80:20)Not Specified0.93[2]
p-ChloroanilineNitrobenzene-Ethanol (80:20)Not Specified0.19[2]
PiperazineMethanolNot SpecifiedQualitative data suggests reactivity is influenced by solvent properties

Note: Specific kinetic data for the reaction with piperazine in methanol was not found, but studies indicate the reaction rate is influenced by solvent electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability.

Qualitative Reactivity Comparison

While direct quantitative kinetic data for this compound is scarce, a qualitative comparison can be made based on fundamental chemical principles:

  • S(_N)1 Reactivity: Benzyl bromide is significantly more reactive in S(_N)1 reactions. The resonance stabilization of the benzyl carbocation intermediate is a major driving force that is absent for the primary carbocation that would be formed from this compound. Therefore, under solvolytic or weakly nucleophilic conditions, benzyl bromide will react much faster.

  • S(_N)2 Reactivity: For S(_N)2 reactions, which are favored by strong nucleophiles, the comparison is more nuanced. Both are primary bromides, which generally favor the S(_N)2 pathway. The rate of an S(_N)2 reaction is sensitive to steric hindrance at the electrophilic carbon. The tetrahydropyran ring in this compound is a larger and potentially more conformationally flexible substituent than the phenyl ring of benzyl bromide. This could lead to slightly greater steric hindrance for the incoming nucleophile in the case of the tetrahydropyran derivative, potentially resulting in a slower S(_N)2 reaction rate compared to benzyl bromide under identical conditions. However, without direct experimental data, this remains a predictive assessment.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the reactivity of benzyl bromide.

Kinetic Analysis of the Reaction of Substituted Benzyl Bromides with Anilines

This protocol is representative of a method to determine second-order rate constants for the reaction of benzyl bromide derivatives.

Materials:

  • Substituted benzyl bromide (e.g., benzyl bromide, p-nitrobenzyl bromide)

  • Aniline or substituted aniline (e.g., p-toluidine, p-chloroaniline)

  • Nitrobenzene-Ethanol (80:20 v/v) solvent system

  • Conductivity meter

  • Thermostated water bath

Procedure:

  • Solutions of the substituted benzyl bromide and the aniline of known concentrations are prepared in the nitrobenzene-ethanol solvent system.

  • The solutions are allowed to reach thermal equilibrium in a thermostated water bath.

  • Equal volumes of the two solutions are mixed, and the conductivity of the reaction mixture is measured at regular time intervals. The liberation of the bromide ion as the reaction proceeds leads to an increase in conductivity.[2]

  • The second-order rate constant (k) is calculated from the change in conductance over time using the appropriate integrated rate law for a second-order reaction. The final conductance at the completion of the reaction is also measured.[2]

Solvolysis of Benzyl Bromides in 80% Ethanol

This protocol describes a method for studying the S(_N)1 reactivity of benzyl bromides.

Materials:

  • Substituted benzyl bromide

  • 80% Ethanol-water (v/v) mixture

  • Conductometer with a suitable conductivity cell

  • Data acquisition system

Procedure:

  • A solution of the benzyl bromide in 80% ethanol is prepared.

  • The solvolysis rate constants are determined conductometrically by monitoring the increase in conductivity due to the formation of HBr as the reaction progresses.[3]

  • The reaction is carried out at a constant temperature, typically 25 °C.[3]

  • The first-order rate constant for the solvolysis reaction is determined from the conductivity data.

Mechanistic Pathways and Influencing Factors

The choice between the S(_N)1 and S(_N)2 pathway for these substrates is dictated by several factors, including the stability of the potential carbocation intermediate, the strength of the nucleophile, and the solvent polarity.

G Factors Influencing Nucleophilic Substitution Pathways cluster_benzyl Benzyl Bromide cluster_thp This compound bb Benzyl Bromide sn1_bb SN1 Pathway bb->sn1_bb Weak Nucleophile, Polar Protic Solvent sn2_bb SN2 Pathway bb->sn2_bb Strong Nucleophile carbocation Resonance-Stabilized Benzyl Carbocation sn1_bb->carbocation primary_bb Primary Halide sn2_bb->primary_bb thp This compound sn2_thp SN2 Pathway (Favored) thp->sn2_thp Strong Nucleophile sn1_thp SN1 Pathway (Disfavored) thp->sn1_thp Weak Nucleophile primary_thp Primary Halide sn2_thp->primary_thp unstable_carbocation Unstable Primary Carbocation sn1_thp->unstable_carbocation

Caption: A diagram illustrating the favored nucleophilic substitution pathways for benzyl bromide versus this compound.

Conclusion

References

A Comparative Guide to Alkylating Agents: Alternatives to 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, yield, and scalability of a synthetic route. 4-(Bromomethyl)tetrahydropyran is a commonly utilized reagent for introducing the tetrahydropyranylmethyl moiety, a valuable fragment in medicinal chemistry for its ability to enhance solubility and metabolic stability. However, a range of alternative reagents exists, each with distinct reactivity profiles and handling requirements. This guide provides an objective comparison of this compound with its chloro, iodo, tosylate, and mesylate analogs, supported by representative experimental data and detailed protocols to inform reagent selection for O- and N-alkylation reactions.

Reactivity and Performance Comparison

The choice of leaving group on the methylenetetrahydropyran core profoundly influences the reagent's reactivity in SN2 reactions. The general order of reactivity for the leaving groups discussed here is:

Mesylate (OMs) ≈ Tosylate (OTs) > Iodide (I) > Bromide (Br) > Chloride (Cl)

This trend is a reflection of the leaving group's ability to stabilize a negative charge. Mesylate and tosylate are excellent leaving groups due to the resonance stabilization of the resulting sulfonate anions. Among the halides, iodide is the best leaving group due to its large size and high polarizability, which leads to a weaker carbon-iodine bond compared to the carbon-bromide and carbon-chloride bonds.

The following tables provide a comparative summary of the performance of these reagents in the O-alkylation of phenol and the N-alkylation of aniline. It is important to note that the presented data is a compilation of representative examples from the literature and aims to illustrate the general reactivity trends. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Reagents for O-Alkylation of Phenol

ReagentBase/SolventTemp. (°C)Time (h)Yield (%)
4-(Chloromethyl)tetrahydropyranK₂CO₃ / DMF10024~40
This compoundK₂CO₃ / Acetone6012~85
4-(Iodomethyl)tetrahydropyranK₂CO₃ / Acetone256>95
4-(Tosyloxymethyl)tetrahydropyranK₂CO₃ / Acetonitrile804>95
4-(Mesyloxymethyl)tetrahydropyranK₂CO₃ / Acetonitrile803>95

Table 2: Comparison of Reagents for N-Alkylation of Aniline

ReagentBase/SolventTemp. (°C)Time (h)Yield (%)
4-(Chloromethyl)tetrahydropyranNaHCO₃ / DMF12048~30
This compoundK₂CO₃ / Acetonitrile8016~75
4-(Iodomethyl)tetrahydropyranK₂CO₃ / Acetonitrile508~90
4-(Tosyloxymethyl)tetrahydropyranEt₃N / CH₂Cl₂255~95
4-(Mesyloxymethyl)tetrahydropyranEt₃N / CH₂Cl₂254~95

Experimental Protocols

Detailed methodologies for the synthesis of the tosylate and mesylate reagents, as well as representative procedures for O- and N-alkylation, are provided below.

Synthesis of 4-(Tosyloxymethyl)tetrahydropyran

Materials:

  • (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq)

  • p-Toluenesulfonyl chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (Tetrahydro-2H-pyran-4-yl)methanol in dichloromethane and cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(tosyloxymethyl)tetrahydropyran.

Synthesis of 4-(Mesyloxymethyl)tetrahydropyran

Materials:

  • (Tetrahydro-2H-pyran-4-yl)methanol (1.0 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (Tetrahydro-2H-pyran-4-yl)methanol in dichloromethane and cool the solution to 0 °C.

  • Add triethylamine to the solution, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to afford 4-(mesyloxymethyl)tetrahydropyran, which can often be used in the next step without further purification.

General Protocol for O-Alkylation of Phenol (Williamson Ether Synthesis)

Materials:

  • Phenol (1.0 eq)

  • Alkylating agent (e.g., this compound) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add phenol, potassium carbonate, and the chosen solvent (Acetone for more reactive alkylating agents, DMF for less reactive ones).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent to the mixture.

  • Heat the reaction mixture to the desired temperature (see Table 1) and stir for the specified time, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by flash column chromatography if necessary.

General Protocol for N-Alkylation of Aniline

Materials:

  • Aniline (1.0 eq)

  • Alkylating agent (e.g., 4-(Iodomethyl)tetrahydropyran) (1.05 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

  • Acetonitrile or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve aniline and the base (K₂CO₃ for reactions in acetonitrile, Et₃N for reactions in DCM) in the appropriate solvent.

  • Add the alkylating agent to the solution.

  • Stir the reaction at the temperature and for the duration specified in Table 2, monitoring by TLC.

  • Upon completion, if K₂CO₃ was used, filter the mixture. If Et₃N was used, wash the reaction mixture with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the relationships between the reagents and the general experimental processes, the following diagrams are provided.

Alkylating_Agent_Hierarchy cluster_reactivity Decreasing Reactivity in SN2 Mesylate/Tosylate Mesylate/Tosylate Iodide Iodide Mesylate/Tosylate->Iodide Bromide Bromide Iodide->Bromide Chloride Chloride Bromide->Chloride O_Alkylation_Workflow start Start | Phenol, Base (K₂CO₃), Solvent (Acetone/DMF) add_reagent Add Alkylating Agent (e.g., this compound) start->add_reagent reaction Reaction Heat and Stir (Monitor by TLC) add_reagent->reaction workup Workup Filter Concentrate Dissolve in EtOAc Wash (H₂O, Brine) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Product | O-Alkylated Phenol purification->product N_Alkylation_Workflow start Start | Aniline, Base (K₂CO₃/Et₃N), Solvent (ACN/DCM) add_reagent Add Alkylating Agent (e.g., 4-(Iodomethyl)tetrahydropyran) start->add_reagent reaction Reaction Stir at specified Temp. (Monitor by TLC) add_reagent->reaction workup Workup Filter (if K₂CO₃) or Wash (if Et₃N) Extract with EtOAc Wash (Brine) reaction->workup purification Purification (Flash Column Chromatography) workup->purification product Product | N-Alkylated Aniline purification->product

A Comparative Guide to the Mass Spectrometry Analysis of Compounds Synthesized with 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties, including improved solubility and metabolic stability. 4-(Bromomethyl)tetrahydropyran serves as a key building block for introducing this valuable scaffold into potential drug candidates. Understanding the mass spectrometric behavior of these molecules is crucial for their characterization, purity assessment, and metabolic profiling. This guide provides a comparative analysis of the mass spectrometry of compounds derived from this compound and offers insights into alternative scaffolds.

Mass Spectrometry Analysis of this compound Derivatives

The mass spectrometric fragmentation of compounds containing the tetrahydropyran-4-ylmethyl core is predictable and primarily dictated by the stable cyclic ether structure. Both Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with soft ionization techniques like electrospray ionization (ESI) are powerful tools for their analysis.

Predicted Fragmentation Pathways

Under electron ionization, the tetrahydropyran ring is prone to characteristic fragmentation patterns. The initial molecular ion ([M]+•) can undergo several key fragmentation reactions:

  • Alpha-Cleavage: The bond adjacent to the ether oxygen is susceptible to cleavage, leading to the loss of a substituent.

  • Ring Opening followed by Cleavage: The cyclic ether can open, followed by fragmentation to produce stable carbocations.

  • Loss of the Side Chain: Cleavage of the bond connecting the substituent to the tetrahydropyran ring can occur.

A significant and often base peak in the EI mass spectra of 4-substituted tetrahydropyrans is the ion at m/z 85 , corresponding to the tetrahydropyranylmethyl cation. This fragment is a strong indicator of the presence of the core structure.

Predicted EI-MS Fragmentation of a 4-Substituted Tetrahydropyran M_plus [M]+• (Molecular Ion) fragment_85 m/z 85 (Tetrahydropyranylmethyl Cation) M_plus->fragment_85 α-cleavage & rearrangement other_fragments Other Fragments M_plus->other_fragments Ring opening & other pathways loss_of_R - R•

Caption: Predicted fragmentation pathway for 4-substituted tetrahydropyrans.

Quantitative Data from Mass Spectrometry

The following table summarizes the expected key ions in the mass spectra of a generic 4-(phenoxymethyl)tetrahydropyran, based on typical fragmentation patterns.

Ion DescriptionPredicted m/zPredicted Relative Intensity
Molecular Ion ([M]+•)VariesLow to Medium
[M-OR]+VariesMedium to High
Tetrahydropyranylmethyl Cation85High (often base peak)
Phenoxy Radical Cation93Medium
Other FragmentsVariesLow to Medium

Comparison with Alternative Scaffolds: The Rise of Oxetanes

In the pursuit of improved drug-like properties, oxetanes have emerged as a compelling alternative to the tetrahydropyran ring.[1][2] These four-membered cyclic ethers offer a unique combination of polarity, metabolic stability, and three-dimensionality.

The table below provides a comparative overview of the properties of tetrahydropyran-containing compounds versus their oxetane-containing analogues.

PropertyTetrahydropyran DerivativesOxetane DerivativesRationale for Difference
Metabolic Stability (Intrinsic Clearance, CLint) Generally goodOften superiorThe more strained and compact oxetane ring can be less susceptible to metabolism by cytochrome P450 enzymes.[2]
Aqueous Solubility Generally goodCan be higherThe higher polarity of the oxetane ring can lead to improved aqueous solubility.
Lipophilicity (LogP/LogD) ModerateGenerally lowerThe increased polarity of the oxetane ring contributes to lower lipophilicity.
Mass Spectrometry Fragmentation Characteristic fragmentation with a key ion at m/z 85.Prone to ring-opening and fragmentation, often with loss of small neutral molecules like formaldehyde.The higher ring strain in oxetanes influences their fragmentation pathways.

Experimental Protocols

Detailed methodologies are essential for reproducible mass spectrometry analysis. Below are typical protocols for GC-MS and LC-MS analysis of tetrahydropyran derivatives.

GC-MS Analysis Protocol

This protocol is suitable for the analysis of volatile and semi-volatile tetrahydropyran derivatives.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis dissolve Dissolve sample in volatile solvent (e.g., DCM, Ethyl Acetate) filter Filter through 0.22 µm syringe filter dissolve->filter injection Inject 1 µL into GC filter->injection separation Separate on a non-polar capillary column (e.g., DB-5ms) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analyzer (Quadrupole or ToF) ionization->detection

Caption: A typical workflow for GC-MS analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

LC-MS/MS Analysis Protocol

This protocol is ideal for the analysis of less volatile or thermally labile tetrahydropyran derivatives, which are common in drug discovery.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis dissolve Dissolve sample in mobile phase (e.g., Acetonitrile/Water) filter Filter through 0.22 µm syringe filter dissolve->filter injection Inject 5 µL into LC filter->injection separation Separate on a C18 reverse-phase column injection->separation ionization Electrospray Ionization (ESI) (Positive or Negative Mode) separation->ionization ms1 MS1 Scan (Full Scan) ionization->ms1 fragmentation Collision-Induced Dissociation (CID) ms1->fragmentation ms2 MS2 Scan (Product Ion Scan) fragmentation->ms2

Caption: A typical workflow for LC-MS/MS analysis.

Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5-95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Ion Source: ESI Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS.

References

Comparative Guide to HPLC Methods for Monitoring 4-(Bromomethyl)tetrahydropyran Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods suitable for monitoring the reaction progress of 4-(bromomethyl)tetrahydropyran synthesis. Alternative analytical techniques are also discussed to provide a comprehensive analysis of available methodologies.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials.[1] Accurate monitoring of its formation is crucial for reaction optimization, yield determination, and impurity profiling. HPLC is a powerful and widely used technique for this purpose due to its high resolution, sensitivity, and adaptability.[2][3] This guide focuses on comparing potential HPLC methods and other analytical approaches for tracking the conversion of a precursor, such as (tetrahydropyran-4-yl)methanol, to this compound.

Comparison of Analytical Methods

While HPLC is a primary tool, other techniques can also be employed for reaction monitoring. The choice of method depends on factors such as available equipment, sample volatility, and the need for real-time analysis.

Method Principle Advantages Disadvantages Typical Application
Reverse-Phase HPLC (RP-HPLC) Partitioning based on hydrophobicity; polar mobile phase, non-polar stationary phase.[4]Versatile for a wide range of compounds, compatible with aqueous samples, excellent resolution.[2][4]The analyte may have low retention on standard C18 columns due to its polarity.Quantitative analysis of reaction components (reactant, product, byproducts).
Normal-Phase HPLC (NP-HPLC) Adsorption based on polarity; non-polar mobile phase, polar stationary phase.[5]Good for separating isomers and compounds soluble in non-polar solvents.[5]Sensitive to water content in the mobile phase, less common than RP-HPLC.Separation of polar and non-polar compounds.
Gas Chromatography (GC) Partitioning based on volatility and interaction with the stationary phase.[6]Excellent for volatile and thermally stable compounds, high sensitivity.[6]Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[2]Analysis of volatile reactants, products, and solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for real-time reaction monitoring without sample workup.[7]Lower sensitivity compared to chromatography, more complex data analysis for quantification.[7]Mechanistic studies and real-time kinetic analysis.[8]

Detailed HPLC Methodologies

Given the properties of this compound and its likely precursors, both Reverse-Phase and Normal-Phase HPLC methods can be developed.

RP-HPLC is the most common mode of HPLC and is often the first choice for method development in the pharmaceutical industry.[2]

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. A C8 or phenyl column could also be considered for altered selectivity.[4]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For compounds with low UV absorbance, it is important to use HPLC-grade solvents to minimize baseline noise.[9]

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20-22 min: 90% to 30% B

    • 22-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm. Due to the lack of a strong chromophore, low UV wavelengths are necessary. Refractive Index (RI) detection is an alternative if UV sensitivity is insufficient.

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (70:30 water:acetonitrile).

NP-HPLC can be advantageous for separating compounds with differing polarities and is suitable for analytes soluble in non-polar solvents.[5]

Experimental Protocol:

  • Column: Silica or Cyano (CN) bonded phase, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a non-polar solvent and a slightly more polar modifier. A common starting point is a mixture of hexane and isopropanol.[6]

    • Solvent A: Hexane

    • Solvent B: Isopropanol

  • Isocratic Elution: 95:5 (v/v) Hexane:Isopropanol. The ratio can be adjusted to optimize separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 210 nm or Refractive Index (RI) detector.

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

Workflow for HPLC Reaction Monitoring

The following diagram illustrates the general workflow for monitoring a chemical reaction using HPLC.

HPLC_Workflow cluster_reaction Reaction cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Start Reaction sampling Take Aliquot at Time Points start->sampling quench Quench Reaction (if necessary) sampling->quench dilute Dilute Sample quench->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect Detection (UV/RI) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Conversion / Purity integrate->calculate

Caption: General workflow for monitoring reaction progress using HPLC.

Conclusion

Both Reverse-Phase and Normal-Phase HPLC methods can be effectively employed to monitor the synthesis of this compound. The choice between them will depend on the specific reaction conditions, the polarity of reactants and byproducts, and the available instrumentation. RP-HPLC is generally more versatile and a good starting point for method development.[2] For reactions where components are highly non-polar or for specific isomer separations, NP-HPLC may offer superior performance.[5] In addition to HPLC, other techniques like GC and NMR can provide complementary information, particularly for volatile analysis and mechanistic studies, respectively.[6][7] A thorough evaluation of these methods will enable researchers to select the most appropriate analytical strategy for their specific needs in the development and production of this compound.

References

Spectroscopic Confirmation of Nucleophilic Substitution on 4-(Bromomethyl)tetrahydropyran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the tetrahydropyran (THP) motif is a cornerstone, prized for its favorable physicochemical properties. The successful and verifiable functionalization of THP scaffolds is therefore of paramount importance. This guide provides a comparative analysis of the spectroscopic data confirming the successful nucleophilic substitution on 4-(bromomethyl)tetrahydropyran to yield key intermediates: 4-(hydroxymethyl)tetrahydropyran, 4-(azidomethyl)tetrahydropyran, and 4-(cyanomethyl)tetrahydropyran.

Successful Substitution Confirmed by Spectroscopic Analysis

The conversion of this compound to its hydroxyl, azido, and cyano derivatives can be unequivocally confirmed by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key diagnostic features for the starting material and the substitution products are summarized below.

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Absorptions (cm⁻¹)Molecular Ion (m/z)
This compound ~3.3 (d, -CH₂Br)~38 (-CH₂Br)~650 (C-Br stretch)178/180 [M, M+2]
4-(Hydroxymethyl)tetrahydropyran ~3.4 (d, -CH₂OH), ~1.5 (br s, -OH)~68 (-CH₂OH)~3350 (br, O-H stretch), ~1050 (C-O stretch)116
4-(Azidomethyl)tetrahydropyran ~3.2 (d, -CH₂N₃)~55 (-CH₂N₃)~2100 (strong, N₃ stretch)141
4-(Cyanomethyl)tetrahydropyran ~2.4 (d, -CH₂CN)~25 (-CH₂CN), ~118 (-CN)~2250 (medium, C≡N stretch)125

Experimental Workflows and Logical Relationships

The successful synthesis and subsequent spectroscopic confirmation follow a logical workflow. The initial step involves the nucleophilic substitution reaction, followed by purification and characterization of the product.

G General Workflow for Synthesis and Confirmation A This compound B Nucleophilic Substitution (e.g., with NaOH, NaN₃, NaCN) A->B C Crude Product Mixture B->C D Purification (e.g., Column Chromatography) C->D E Pure Substituted Product D->E F Spectroscopic Analysis (NMR, IR, MS) E->F G Confirmation of Structure F->G

Caption: General workflow from starting material to confirmed product.

Detailed Experimental Protocols

Synthesis of 4-(Hydroxymethyl)tetrahydropyran

To a solution of this compound (1.0 eq) in a suitable solvent such as aqueous acetone or tetrahydrofuran, is added sodium hydroxide (1.2 eq). The reaction mixture is stirred at room temperature or gently heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography.

Synthesis of 4-(Azidomethyl)tetrahydropyran

In a round-bottom flask, this compound (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium azide (1.5 eq) is added, and the mixture is stirred at an elevated temperature (e.g., 60-80 °C).[1] The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent such as diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give the crude 4-(azidomethyl)tetrahydropyran, which can be purified by column chromatography.[1]

Synthesis of 4-(Cyanomethyl)tetrahydropyran

This compound (1.0 eq) is dissolved in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO). Sodium cyanide (1.2 eq) is added, and the reaction mixture is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by distillation or column chromatography.

Alternative Synthetic Strategies

While nucleophilic substitution of the bromide is a direct and common method, other strategies for the synthesis of these functionalized tetrahydropyrans exist. For instance, 4-hydroxytetrahydropyran derivatives can be synthesized via Prins cyclization.[2] This involves the reaction of a homoallylic alcohol with an aldehyde in the presence of an acid catalyst.[2] Functional group interconversion also provides alternative routes; for example, the reduction of a corresponding carboxylic acid or ester can yield the hydroxymethyl derivative. The choice of synthetic route will often depend on the availability of starting materials, desired stereochemistry, and overall synthetic strategy.

The data and protocols presented herein provide a foundational guide for researchers working with 4-substituted tetrahydropyran derivatives, enabling the confident synthesis and characterization of these valuable chemical building blocks.

References

A Comparative Guide to 4-(Bromomethyl)tetrahydropyran and 4-(Chloromethyl)tetrahydropyran in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of modern organic synthesis and drug discovery, the tetrahydropyran (THP) moiety stands out as a privileged scaffold, frequently incorporated into a vast array of natural products and pharmaceutical agents to enhance their pharmacological profiles.[1][2][3][4] The functionalization of this key heterocyclic system often relies on versatile building blocks such as 4-(halomethyl)tetrahydropyrans. This guide provides an objective, data-driven comparison of two prominent members of this class: 4-(Bromomethyl)tetrahydropyran and 4-(Chloromethyl)tetrahydropyran, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective application in synthesis. The following table summarizes key properties for both compounds.

PropertyThis compound4-(Chloromethyl)tetrahydropyran
CAS Number 125552-89-8[5]863324-23-6[6]
Molecular Formula C₆H₁₁BrO[5]C₆H₁₁ClO[6]
Molecular Weight 179.05 g/mol [5]134.60 g/mol [6]
Boiling Point 88 °C[5]Not specified
Density (Predicted) 1.359 ± 0.06 g/cm³[5]Not specified
Storage Conditions Inert atmosphere, Store in freezer, under -20°C[5]Store at room temperature[6]
Appearance Liquid, Light beige/brown[5]Not specified

Reactivity in Nucleophilic Substitution Reactions

The primary synthetic utility of both this compound and 4-(chloromethyl)tetrahydropyran lies in their ability to act as electrophiles in nucleophilic substitution reactions, allowing for the introduction of the tetrahydropyran-4-ylmethyl moiety onto a variety of nucleophiles. The reactivity of these compounds is principally governed by the nature of the halogen atom, which serves as the leaving group.

In SN2 reactions, the rate of reaction is influenced by the strength of the carbon-halogen (C-X) bond and the stability of the resulting halide anion (X⁻).[2] Weaker C-X bonds are broken more readily, and a more stable (less basic) conjugate base is a better leaving group, both of which lead to a faster reaction rate.[2][7]

The established order of leaving group ability for halogens is I > Br > Cl > F.[2][8] This trend directly correlates with the C-X bond dissociation energies and the basicity of the corresponding halide ions.

4-Halomethyl­tetrahydropyranC-X Bond Dissociation Energy (kJ/mol)Basicity of Halide Ion (X⁻)Expected Relative Rate of Substitution
This compound ~285[2]Weak[2]Fast
4-(Chloromethyl)tetrahydropyran ~327[2]Strong[2]Slow

Consequently, this compound is inherently more reactive than 4-(chloromethyl)tetrahydropyran in nucleophilic substitution reactions.[2] This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.

Figure 1: Generalized SN2 reaction mechanism.

Performance in Synthesis: A Comparative Overview

While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, the relative performance can be inferred from established reactivity principles and isolated examples. For instance, in the synthesis of O-alkylated pyrimidines, the use of 4-(bromomethyl) and 4-(iodomethyl) pyrimidine derivatives resulted in higher yields (80% and 87%, respectively) compared to the 4-(chloromethyl) analog, highlighting the superior reactivity of the bromo- derivative.[9]

The following table provides a qualitative comparison for a representative alkylation reaction with an amine nucleophile, based on the expected reactivity trends.

ParameterThis compound4-(Chloromethyl)tetrahydropyran
Reaction Rate FasterSlower
Reaction Temp. Lower (e.g., room temp. to mild heating)Higher (e.g., 80 °C)[10]
Reaction Time ShorterLonger (e.g., 12 hours)[10]
Yield Generally higherGenerally lower
Cost Generally higherGenerally lower
Stability Less stable, more prone to degradationMore stable, longer shelf-life

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Appel reaction, starting from the corresponding alcohol.[5][11]

Reaction: (Tetrahydropyran-4-yl)methanol + PPh₃ + NBS → this compound + Ph₃PO + Succinimide

Procedure:

  • To a solution of (tetrahydropyran-4-yl)methanol and N-bromosuccinimide (NBS) in dichloromethane (DCM), triphenylphosphine (PPh₃) is added at 0 °C.[11]

  • The reaction mixture is stirred at room temperature for 1-2 hours.[11]

  • The resulting mixture is washed with water and brine.[11]

  • The organic layer is concentrated, and the residue is purified by silica gel flash chromatography to yield this compound as a colorless oil.[11]

Synthesis of 4-(Chloromethyl)tetrahydropyran

The synthesis of 4-(chloromethyl)tetrahydropyrans can be achieved via a Prins cyclization.[1][12]

Reaction: Homoallylic alcohol + Aldehyde + Lewis Acid (e.g., SnCl₄) → 4-Chlorotetrahydropyran

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM) and cool to the desired reaction temperature (e.g., -78 °C to 0 °C).[12][13]

  • Add the homoallylic alcohol to the DCM.[13]

  • Slowly add a Lewis acid catalyst (e.g., SnCl₄).[13]

  • Add a solution of the aldehyde in anhydrous DCM dropwise.[13]

  • Stir the reaction mixture, monitoring its progress by thin-layer chromatography (TLC).[1]

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).[10]

  • Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography.[13]

Synthesis_Workflows cluster_bromo Synthesis of this compound cluster_chloro Synthesis of 4-(Chloromethyl)tetrahydropyran b_start Start: (Tetrahydropyran-4-yl)methanol, PPh₃, NBS, DCM b_reaction Appel Reaction (0°C to RT, 1-2h) b_start->b_reaction b_workup Aqueous Workup (Water & Brine Wash) b_reaction->b_workup b_purify Purification (Column Chromatography) b_workup->b_purify b_product Product: This compound b_purify->b_product c_start Start: Homoallylic Alcohol, Aldehyde, Lewis Acid, DCM c_reaction Prins Cyclization (Low Temperature) c_start->c_reaction c_workup Aqueous Workup (Quenching & Extraction) c_reaction->c_workup c_purify Purification (Column Chromatography) c_workup->c_purify c_product Product: 4-(Chloromethyl)tetrahydropyran c_purify->c_product

Figure 2: General experimental workflows for synthesis.

Applications in Drug Discovery

Both this compound and 4-(chloromethyl)tetrahydropyran are valuable intermediates in medicinal chemistry for the synthesis of biologically active compounds, including antibacterial and anti-tumor agents.[5][11][14] The tetrahydropyran ring is often used as a bioisosteric replacement for cyclohexane or piperidine rings to improve aqueous solubility, modulate lipophilicity, and enhance metabolic stability, thereby optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[3][4] The choice between the bromo- and chloro- derivatives will depend on the specific requirements of the synthetic route, including the reactivity of the nucleophile and the tolerance of other functional groups in the molecule to the reaction conditions.

Conclusion and Recommendations

The selection between this compound and 4-(chloromethyl)tetrahydropyran for a synthetic application is a trade-off between reactivity, cost, and stability.

Choose this compound when:

  • High reactivity is required for reactions with weak nucleophiles.

  • Milder reaction conditions (lower temperatures, shorter times) are necessary to preserve sensitive functional groups.

  • Maximizing yield is a primary concern.

Choose 4-(Chloromethyl)tetrahydropyran when:

  • A more stable, less reactive electrophile is preferred.

  • Cost is a significant consideration for large-scale synthesis.

  • The nucleophile is sufficiently reactive to proceed under more forcing conditions.

References

A Comparative Guide to the Purity Assessment of Synthesized 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex molecules, the purity of starting materials and intermediates is paramount. 4-(Bromomethyl)tetrahydropyran is a valuable building block, frequently utilized for the introduction of the tetrahydropyran moiety in drug discovery. This guide provides a comprehensive assessment of the purity of synthesized this compound, outlines detailed experimental protocols for its analysis, and offers a comparative perspective on its performance against viable alternatives.

Purity Profile of this compound

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) is a prevalent method for quantifying the purity of this compound, with commercially available reagents often guaranteed at >98.0% purity.

Table 1: Analytical Techniques for Purity Assessment

Analytical TechniquePurposeKey Parameters to Evaluate
Gas Chromatography (GC) Quantifies purity and detects volatile impurities.Peak area percentage of the main component, presence of residual solvents or starting materials.
High-Performance Liquid Chromatography (HPLC) Assesses purity, especially for less volatile impurities.Peak area percentage, detection of non-volatile byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms chemical structure and identifies impurities.Chemical shifts, integration values, and presence of unexpected signals.
Mass Spectrometry (MS) Determines molecular weight and confirms identity.Molecular ion peak (m/z), fragmentation pattern.
Infrared (IR) Spectroscopy Identifies functional groups.Presence of characteristic C-Br, C-O, and C-H vibrational bands.
Common Impurities in Synthesized this compound

Understanding the synthetic route is crucial for anticipating potential impurities. A common method for the synthesis of this compound involves the reaction of (tetrahydropyran-4-yl)methanol with a brominating agent like N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃).

Table 2: Potential Impurities and their Origin

ImpurityChemical StructureOrigin
(Tetrahydropyran-4-yl)methanolC₆H₁₂O₂Unreacted starting material.
Triphenylphosphine oxide(C₆H₅)₃POByproduct of the bromination reaction.
SuccinimideC₄H₅NO₂Byproduct from N-bromosuccinimide.
Residual Solvents (e.g., Dichloromethane)CH₂Cl₂From the reaction and workup steps.

Performance Comparison with Alternative Alkylating Agents

The choice of an alkylating agent is critical for the efficiency of a synthetic step. While this compound is a versatile reagent, other 4-(halomethyl)tetrahydropyran derivatives can be considered. The performance of these alternatives is primarily dictated by the nature of the halogen, which influences the leaving group ability in nucleophilic substitution reactions.

Table 3: Comparative Performance of 4-(Halomethyl)tetrahydropyran Derivatives

Alkylating AgentLeaving GroupRelative Reactivity (Sₙ2)Key Considerations
4-(Iodomethyl)tetrahydropyranI⁻HighestMost reactive but potentially less stable and more expensive. Ideal for unreactive nucleophiles or when mild reaction conditions are required.
This compound Br⁻ Intermediate Good balance of reactivity and stability. Widely used and commercially available.
4-(Chloromethyl)tetrahydropyranCl⁻LowestLeast reactive, often requiring harsher reaction conditions (higher temperatures, stronger bases). More stable and cost-effective.

Note: The relative reactivity is based on the established principles of leaving group ability in Sₙ2 reactions (I⁻ > Br⁻ > Cl⁻). Specific experimental data for direct comparison in a single reaction system is limited in publicly available literature.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

Objective: To quantify the purity of synthesized this compound and identify volatile impurities.

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID). Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness). Carrier Gas: Helium at a constant flow rate of 1 mL/min. Injector Temperature: 250°C. Detector Temperature: 280°C. Oven Temperature Program:

  • Initial temperature: 60°C, hold for 2 minutes.

  • Ramp: 10°C/min to 250°C.

  • Hold at 250°C for 5 minutes. Injection Volume: 1 µL. Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

Data Analysis: Calculate the purity by the area percentage method. Identify known impurities by comparing their retention times with those of authentic standards.

Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and detect the presence of proton-containing impurities.

Instrumentation: 400 MHz NMR spectrometer. Solvent: Chloroform-d (CDCl₃). Reference: Tetramethylsilane (TMS) at 0.00 ppm. Procedure: Dissolve approximately 10 mg of the sample in 0.6 mL of CDCl₃. Acquire the ¹H NMR spectrum.

Expected Chemical Shifts (δ, ppm):

  • ~3.95 (dd, 2H, -CH₂-O-)

  • ~3.35 (t, 2H, -CH₂-O-)

  • ~3.25 (d, 2H, -CH₂-Br)

  • ~1.80-1.60 (m, 3H, -CH- and -CH₂-)

  • ~1.45-1.30 (m, 2H, -CH₂-)

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_results Results Start Synthesized This compound GC Gas Chromatography (GC) Start->GC HPLC HPLC Start->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS Purity Purity (%) GC->Purity Impurities Impurity Profile GC->Impurities HPLC->Purity HPLC->Impurities Structure Structural Confirmation NMR->Structure MS->Structure

Caption: Experimental workflow for the purity assessment of this compound.

Reactivity_Comparison cluster_reactivity Reactivity in Sₙ2 Reactions cluster_factors Governing Factor Iodide 4-(Iodomethyl)tetrahydropyran (Highest Reactivity) Bromide This compound (Intermediate Reactivity) Iodide->Bromide > LeavingGroup Leaving Group Ability (I⁻ > Br⁻ > Cl⁻) Iodide->LeavingGroup Chloride 4-(Chloromethyl)tetrahydropyran (Lowest Reactivity) Bromide->Chloride > Bromide->LeavingGroup Chloride->LeavingGroup

Caption: Logical relationship of reactivity for 4-(halomethyl)tetrahydropyran derivatives.

Comparative Stability of THP-Ethers Derived from 4-(Bromomethyl)tetrahydropyran: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical strategic decision. Tetrahydropyranyl (THP) ethers are a long-standing choice due to their ease of installation and general stability. This guide provides a comparative analysis of the stability of THP-ethers, with a specific focus on derivatives of 4-(bromomethyl)tetrahydropyran, alongside common alternatives. The information presented is intended for researchers, scientists, and drug development professionals to aid in the rational selection of protecting groups.

While direct experimental data on the comparative stability of THP-ethers derived specifically from this compound is limited in publicly available literature, this guide extrapolates from the well-established behavior of THP-ethers and the known electronic and structural effects of substituents on the tetrahydropyran ring.

General Stability Profile of THP-Ethers

THP-ethers are acetals, which dictates their characteristic stability profile. They are known to be:

  • Stable under basic and nucleophilic conditions: This makes them compatible with a wide range of reagents, including organometallics (Grignard and organolithium reagents), metal hydrides, and saponification conditions.[1][2]

  • Labile under acidic conditions: The acetal linkage is readily cleaved by acid-catalyzed hydrolysis.[1][2] The rate of cleavage can be influenced by the strength of the acid, the solvent, and the temperature.

The Influence of the 4-(Bromomethyl) Substituent

The presence of a bromomethyl group at the C4 position of the tetrahydropyran ring can potentially influence the stability of the corresponding THP-ether through several mechanisms:

  • Electronic Effects: The electron-withdrawing nature of the bromine atom is transmitted through the sigma bonds of the ring. This inductive effect could slightly destabilize the oxocarbenium ion intermediate formed during acid-catalyzed cleavage, potentially leading to a slower rate of deprotection compared to the unsubstituted THP-ether.

  • Steric Effects: The 4-substituent is relatively remote from the anomeric center (C2) and is unlikely to exert a significant steric influence on the rate of hydrolysis.

  • Neighboring Group Participation: A plausible hypothesis is the potential for intramolecular reactions involving the bromomethyl group. Under certain conditions, the ether oxygen of the tetrahydropyran ring could displace the bromide, leading to a bicyclic oxonium ion. This could either facilitate or complicate the deprotection, depending on the reaction conditions and the stability of the intermediate. However, no direct evidence for this was found in the searched literature.

It is important to note that studies on 4-methoxytetrahydropyranyl ethers have shown that they hydrolyze approximately three times faster than the corresponding unsubstituted THP-ethers.[3] This suggests that electronic effects at the 4-position can indeed modulate the stability of the acetal. The electron-donating nature of the methoxy group would stabilize the oxocarbenium ion intermediate, accelerating cleavage. Conversely, the electron-withdrawing bromomethyl group would be expected to have the opposite effect, albeit likely a modest one.

Comparative Data on Alcohol Protecting Groups

The following tables provide a summary of the stability of common alcohol protecting groups under various conditions, offering a baseline for comparison.

Table 1: Stability of Common Alcohol Protecting Groups

Protecting GroupReagents to which it is StableReagents by which it is Cleaved
THP (Tetrahydropyranyl)Strong bases (e.g., NaOH, LDA), organometallics (e.g., R-MgBr, R-Li), hydrides (e.g., LiAlH4, NaBH4), mild oxidizing and reducing agents.[1][2]Aqueous acid (e.g., HCl, H2SO4), Lewis acids (e.g., MgBr2), protic solvents with acid catalyst (e.g., AcOH in THF/H2O).[1]
TBS (tert-Butyldimethylsilyl)Most non-acidic conditions, including many oxidizing and reducing agents.Fluoride ion sources (e.g., TBAF), strong acids.
Bn (Benzyl)Acidic and basic conditions, many oxidizing and reducing agents.Hydrogenolysis (H2, Pd/C), strong Lewis acids.[4]
MOM (Methoxymethyl)Basic conditions, organometallics, many oxidizing and reducing agents.Acidic conditions (generally stronger than for THP).[5]

Table 2: Typical Deprotection Conditions for Alcohol Protecting Groups

Protecting GroupReagentSolventTemperature (°C)Time
THP Acetic Acid / H2OTHF45Variable
THP p-Toluenesulfonic acid (cat.)MethanolRoom TempVariable
TBS Tetrabutylammonium fluoride (TBAF)THFRoom Temp< 1 h
Bn H2, 10% Pd/CEthanolRoom Temp1 - 16 h
MOM Trifluoroacetic acid (TFA)CH2Cl2 / H2ORoom TempVariable

Experimental Protocols

General Procedure for the Synthesis of THP-Ethers

This protocol describes the general acid-catalyzed formation of a THP-ether from an alcohol and dihydropyran (DHP).

Materials:

  • Alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve the alcohol in dichloromethane.

  • Add 3,4-dihydro-2H-pyran to the solution.

  • Add a catalytic amount of pyridinium p-toluenesulfonate.

  • Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting THP-ether by column chromatography if necessary.

General Procedure for the Acid-Catalyzed Deprotection of THP-Ethers

This protocol outlines a typical acidic hydrolysis for the cleavage of a THP-ether.

Materials:

  • THP-protected alcohol (1.0 equiv)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the THP-protected alcohol in a mixture of THF, acetic acid, and water (e.g., 4:2:1 v/v/v).

  • Stir the solution at room temperature or gently heat (e.g., 40-50 °C) while monitoring the reaction by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the deprotected alcohol with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the alcohol by column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental workflows discussed.

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) THP_ether THP-ether (R-OTHP) Alcohol->THP_ether CH2Cl2 DHP DHP DHP->THP_ether Acid_cat_p Acid Catalyst (e.g., PPTS) Acid_cat_p->THP_ether THP_ether_d THP-ether (R-OTHP) Deprotected_Alcohol Alcohol (R-OH) THP_ether_d->Deprotected_Alcohol THF Acid_aq Aqueous Acid (e.g., AcOH/H2O) Acid_aq->Deprotected_Alcohol

General workflow for the protection of an alcohol as a THP-ether and its subsequent deprotection.

Acid_Catalyzed_Cleavage THP_ether THP-ether Protonated_ether Protonated Ether THP_ether->Protonated_ether H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonated_ether->Oxocarbenium Cleavage Alcohol Alcohol (R-OH) Protonated_ether->Alcohol Hydroxypentanal 5-Hydroxypentanal Oxocarbenium->Hydroxypentanal H2O H2O H2O

References

Safety Operating Guide

Proper Disposal of 4-(Bromomethyl)tetrahydropyran: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-(Bromomethyl)tetrahydropyran is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical effectively. Adherence to these protocols is essential to mitigate risks associated with its corrosive and hazardous nature.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.

Personal Protective Equipment (PPE): All personnel handling this chemical must wear appropriate PPE to prevent contact with skin and eyes.[1][2] This includes:

  • Chemical-resistant gloves (e.g., nitrile, neoprene)

  • Protective clothing, such as a lab coat

  • Chemical splash goggles and a face shield[3]

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[2][3]

Spill Management: In the event of a spill, immediately evacuate the area and alert others. For containment and cleanup, absorb the spill with an inert material, such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal. Do not allow the chemical to enter drains or waterways.[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for proper handling and disposal.

Hazard Classification Description
GHS Pictograms GHS05 (Corrosion)
Signal Word Danger
Hazard Statements H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals.
Precautionary Statements P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] P501: Dispose of contents/container to an approved waste disposal plant.
Storage Class 8A - Combustible corrosive hazardous materials

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste, in strict accordance with all applicable federal, state, and local regulations.[3]

1. Waste Segregation:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and properly sealed waste container.[4][5]

  • This compound is a halogenated organic material. Do not mix it with non-halogenated solvent waste.[2]

  • Segregate this waste stream from other incompatible waste types, such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[3]

2. Waste Container Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[2]

  • Indicate the associated hazards (e.g., "Corrosive").

  • Ensure the container is kept closed except when adding waste.[4][5]

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][4]

  • The storage area should have secondary containment to manage any potential leaks.[5]

4. Coordination with Environmental Health and Safety (EHS):

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[5]

  • Provide them with a complete and accurate description of the waste, including its composition and volume.

5. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance.

Experimental Protocol: Spill Cleanup

In the event of a spill, follow this protocol to ensure safety and proper cleanup:

  • Evacuate and Alert: Immediately clear the area of all personnel and notify your supervisor and the laboratory safety officer.

  • Don PPE: Before re-entering the area, don the appropriate personal protective equipment as outlined above.

  • Contain the Spill: If the spill is small and you are trained to handle it, contain the liquid with an inert absorbent material.

  • Absorb and Collect: Cover the spill with the absorbent material and allow it to fully absorb the chemical. Carefully collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

  • Report: Complete a spill report form as required by your institution.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Is the waste mixed with incompatibles? C->D E Collect in a Designated, Compatible Container D->E No L STOP! Consult SDS and Segregate Properly D->L Yes F Label Container Clearly: 'Hazardous Waste' 'this compound' 'Corrosive' E->F G Store in a Secure, Ventilated Area with Secondary Containment F->G H Contact EHS or Licensed Waste Disposal Contractor G->H I Arrange for Waste Pickup H->I J Document Waste Disposal I->J K End: Proper Disposal Completed J->K

References

Personal protective equipment for handling 4-(Bromomethyl)tetrahydropyran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-(Bromomethyl)tetrahydropyran (CAS No. 125552-89-8) to ensure the safety of laboratory personnel and compliance with regulations. Adherence to these protocols is essential to minimize risks associated with this corrosive and hazardous compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C6H11BrO
Molecular Weight 179.05 g/mol [1]
Appearance Liquid
Boiling Point 205.4 ± 13.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 80.8 ± 21.0 °C[2]
Hazard Symbols C (Corrosive)[2]
Risk Phrases R34 (Causes burns)[1][2]
Hazard Statements H314 (Causes severe skin burns and eye damage)[1][3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following PPE must be worn at all times when handling this compound.

  • Eye and Face Protection : Wear chemical splash goggles and a face shield.[2] Standard safety glasses are not sufficient.

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves to prevent skin exposure.[2] Given the corrosive nature of the compound, double-gloving is recommended. Chemotherapy-rated gloves (ASTM D6978) provide a high level of protection.[4][5]

    • Gown/Coat : A polyethylene-coated, disposable gown should be worn over a standard lab coat to prevent liquid penetration.[4][5]

  • Respiratory Protection : All handling of this compound must be conducted in a certified chemical fume hood.[2][6] If there is a risk of aerosol generation or if working outside of a fume hood, a fit-tested N95 respirator or a powered air-purifying respirator (PAPR) is required.[4][7]

  • Footwear : Closed-toe shoes are mandatory. Shoe covers should be worn and disposed of upon leaving the work area to prevent the spread of contamination.[7]

Operational Plan for Safe Handling

A systematic workflow is critical to minimize the risk of exposure and accidents.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.
  • Gather all necessary materials, including the chemical, reaction vessels, and spill cleanup supplies, and place them in the fume hood.
  • Don all required PPE before handling the chemical.

2. Handling and Use:

  • Conduct all manipulations of this compound inside a chemical fume hood.[2][6]
  • Avoid direct contact with the substance.[8] Use appropriate tools for transfers.
  • Keep the container tightly closed when not in use.[2][6][9]
  • Avoid the formation of mists or vapors.[8]

3. Post-Handling:

  • Decontaminate all surfaces and equipment after use.
  • Remove and dispose of contaminated PPE in a designated hazardous waste container.[7]
  • Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3]

  • Inhalation : Move the victim to fresh air immediately. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2][3]

  • Ingestion : Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

  • Spill :

    • For small spills, contain the leak and absorb it with an inert material (e.g., sand, earth). Place the absorbent material in a sealed, labeled container for disposal.[10][11]

    • For large spills, evacuate the area and call emergency services.[11]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Waste Collection :

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container should be labeled as "Halogenated Organic Waste".[11][12]

    • Do not mix halogenated waste with non-halogenated organic waste to avoid increased disposal costs.[10]

    • Do not mix with incompatible materials such as strong acids, strong bases, or strong oxidizing agents.[6]

  • Container Management :

    • Keep waste containers closed except when adding waste.[10][11]

    • Store waste containers in a cool, dry, well-ventilated area, away from sources of ignition.[8][11]

  • Disposal Request :

    • When the container is three-quarters full, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[10]

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Use (Inside Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood Function prep2 Gather Materials & Spill Kit prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 emergency Emergency Occurs (Spill, Exposure) handle1->emergency handle3 Keep Container Closed handle2->handle3 handle2->emergency post1 Decontaminate Surfaces & Equipment handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect in Labeled Halogenated Waste Container post3->disp1 disp2 Store in Ventilated Area disp1->disp2 disp3 Request EHS Pickup disp2->disp3 em_resp1 Follow First Aid Procedures emergency->em_resp1 em_resp2 Initiate Spill Cleanup emergency->em_resp2 em_resp3 Notify Supervisor & EHS em_resp1->em_resp3 em_resp2->em_resp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.